molecular formula C36H64N7O17P3S B15545831 10-Methyltetradecanoyl-CoA

10-Methyltetradecanoyl-CoA

Cat. No.: B15545831
M. Wt: 991.9 g/mol
InChI Key: BAOHERWIHXRSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyltetradecanoyl-CoA is a useful research compound. Its molecular formula is C36H64N7O17P3S and its molecular weight is 991.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H64N7O17P3S

Molecular Weight

991.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methyltetradecanethioate

InChI

InChI=1S/C36H64N7O17P3S/c1-5-6-13-24(2)14-11-9-7-8-10-12-15-27(45)64-19-18-38-26(44)16-17-39-34(48)31(47)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-30(59-61(49,50)51)29(46)35(58-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,46-47H,5-21H2,1-4H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)

InChI Key

BAOHERWIHXRSBR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 10-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for 10-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA. It details the enzymatic reactions, key enzymes, and their mechanisms of action. This document also includes a compilation of available quantitative data, detailed experimental protocols for the characterization of the pathway, and visual representations of the biochemical processes to facilitate a deeper understanding for researchers in lipid metabolism and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cellular membranes in many bacteria, influencing membrane fluidity and permeability.[1][2] 10-Methyltetradecanoic acid is a specific type of BCFAs, and its activated form, this compound, serves as a precursor for incorporation into complex lipids or for further metabolic processes. The synthesis of this molecule is of significant interest for understanding bacterial physiology and for the development of novel antimicrobial agents. This guide focuses on the primary known pathway for the synthesis of 10-methyl branched fatty acids, which is particularly prevalent in actinomycetes.[3]

The this compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with a pre-existing unsaturated fatty acid. The core of this pathway involves a two-step enzymatic modification of an unsaturated fatty acyl chain, followed by activation to its CoA thioester.

The primary pathway for the synthesis of 10-methyl branched fatty acids, including 10-methyltetradecanoic acid, involves two key enzymes:

  • BfaB (Branched-chain fatty acid methyltransferase B): This enzyme catalyzes the methylation of a double bond in an unsaturated fatty acid.

  • BfaA (Branched-chain fatty acid reductase A): This enzyme subsequently reduces the resulting methylene (B1212753) group to a methyl group.[3]

Following the formation of 10-methyltetradecanoic acid, the fatty acid is activated to its CoA ester by a long-chain acyl-CoA synthetase.

Step 1: Methylation of the Unsaturated Fatty Acid Precursor

The synthesis is initiated with a C14 unsaturated fatty acid, likely cis-Δ⁹-tetradecenoic acid, which is a common monounsaturated fatty acid in bacteria. The enzyme BfaB , an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the transfer of a methyl group from SAM to the double bond of the fatty acid, forming a 10-methylene-tetradecanoyl intermediate.[3]

Reaction: cis-Δ⁹-Tetradecenoic acid + S-Adenosyl-L-methionine → 10-Methylene-tetradecanoic acid + S-Adenosyl-L-homocysteine

Step 2: Reduction of the Methylene Intermediate

The 10-methylene-tetradecanoic acid is then a substrate for the NADPH-dependent reductase, BfaA . This enzyme reduces the exocyclic double bond of the methylene group to a single bond, resulting in the formation of 10-methyltetradecanoic acid.[3]

Reaction: 10-Methylene-tetradecanoic acid + NADPH + H⁺ → 10-Methyltetradecanoic acid + NADP⁺

Step 3: Activation to this compound

The final step is the activation of 10-methyltetradecanoic acid to its CoA thioester, this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS) , which utilizes ATP and Coenzyme A.[4][5] These enzymes exhibit broad substrate specificity and are known to activate various fatty acids, including branched-chain fatty acids.[6][7]

Reaction: 10-Methyltetradecanoic acid + CoA + ATP → this compound + AMP + PPi

Quantitative Data

Quantitative kinetic data for the enzymes BfaA and BfaB with their specific C14 substrates are not extensively reported in the literature. However, general characteristics and data for related substrates are available.

Table 1: Enzyme Substrate Specificity and Kinetic Parameters
EnzymeSubstrate(s)Product(s)Cofactor(s)Reported KmReported Vmax/kcatSource(s)
BfaB C14-C20 Δ⁹, Δ¹⁰, or Δ¹¹ unsaturated fatty acids, S-Adenosyl-L-methionine10-Methylene fatty acids, S-Adenosyl-L-homocysteine-Not specified for C14 substrateNot specified for C14 substrate[3][8]
BfaA 10-Methylene fatty acids10-Methyl fatty acidsNADPHNot specifiedNot specified[3][8]
Long-Chain Acyl-CoA Synthetase Long-chain fatty acids (including branched-chain), ATP, CoALong-chain acyl-CoA, AMP, PPiMg²⁺Varies with substrate (µM range)Varies with substrate[6][9]

Note: Specific kinetic parameters for the enzymes with 10-methyltetradecanoic acid pathway intermediates are a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound synthesis pathway.

Heterologous Expression and Purification of BfaA and BfaB

Objective: To produce and purify recombinant BfaA and BfaB enzymes for in vitro characterization.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the genes encoding BfaA and BfaB from a known source (e.g., Thermomonospora curvata) with codon optimization for expression in E. coli. Clone the genes into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His6-tag) for purification.[8][10][11]

  • Protein Expression: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium to an OD600 of 0.6-0.8 at 37°C. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.[12][13]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).[14][15]

  • Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein by size-exclusion chromatography on a column equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity Analysis: Analyze the purity of the protein fractions by SDS-PAGE. Pool the pure fractions, concentrate, and store at -80°C.

Enzyme Activity Assays

Objective: To measure the S-adenosyl-L-methionine-dependent methyltransferase activity of BfaB.

Methodology (Enzyme-Coupled Spectrophotometric Assay): [2][4]

  • Principle: This assay couples the production of S-adenosyl-L-homocysteine (SAH) to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. SAH is hydrolyzed to homocysteine, which then reacts with a substrate to produce a product that can be measured. A more direct coupled assay involves the hydrolysis of SAH to adenine (B156593) and S-ribosylhomocysteine by SAH hydrolase, followed by the deamination of adenine to hypoxanthine (B114508) by adenine deaminase, leading to a decrease in absorbance at 265 nm.[4]

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl pH 8.0), the unsaturated fatty acid substrate (e.g., cis-Δ⁹-tetradecenoic acid, solubilized with a detergent like Triton X-100), S-adenosyl-L-methionine, the coupling enzymes (SAH hydrolase and adenine deaminase), and the purified BfaB enzyme.

  • Measurement: Initiate the reaction by adding the BfaB enzyme or SAM. Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer.

  • Kinetic Analysis: Determine the initial reaction rates at various substrate concentrations to calculate Km and Vmax values.

Objective: To measure the NADPH-dependent reductase activity of BfaA.

Methodology (Spectrophotometric Assay): [16]

  • Principle: The activity of BfaA can be monitored by following the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM phosphate (B84403) buffer pH 7.0), the 10-methylene-tetradecanoic acid substrate (which may need to be synthesized or isolated), NADPH, and the purified BfaA enzyme.

  • Measurement: Initiate the reaction by adding the BfaA enzyme or the substrate. Monitor the decrease in absorbance at 340 nm over time.

  • Kinetic Analysis: Determine the initial reaction rates at various substrate and NADPH concentrations to calculate the kinetic parameters.

Objective: To measure the formation of this compound.

Methodology (Radiometric Assay): [1][4]

  • Principle: This assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl pH 7.5), ATP, CoA, MgCl₂, DTT, and [¹⁴C]-10-methyltetradecanoic acid (requires custom synthesis of the radiolabeled substrate). The reaction is initiated by adding the enzyme source (e.g., cell lysate or purified LACS).

  • Reaction Termination and Extraction: After incubation, stop the reaction by adding a solution of isopropanol/heptane/sulfuric acid. Extract the unreacted fatty acid into an organic phase (heptane), leaving the [¹⁴C]-10-Methyltetradecanoyl-CoA in the aqueous phase.

  • Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting.

  • Kinetic Analysis: Perform the assay with varying concentrations of 10-methyltetradecanoic acid to determine the kinetic parameters.

Quantitative Analysis of this compound

Objective: To detect and quantify the final product of the pathway.

Methodology (LC-MS/MS): [17][18]

  • Sample Preparation: Extract lipids from the experimental system (e.g., bacterial cell culture or in vitro reaction) using a suitable solvent system (e.g., Folch or Bligh-Dyer).

  • Hydrolysis: Hydrolyze the acyl-CoAs to their free fatty acids by acid or alkaline treatment.

  • Derivatization (Optional but recommended for GC-MS): Convert the free fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

  • LC-MS/MS Analysis: Separate the fatty acids or acyl-CoAs using reverse-phase liquid chromatography. Detect and quantify the molecules using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using a specific precursor-product ion transition for 10-methyltetradecanoic acid or this compound. Use a stable isotope-labeled internal standard for accurate quantification.

Visualizations

Signaling Pathways and Workflows

This compound Synthesis Pathway cluster_0 Fatty Acid Modification cluster_1 Activation cis_d9_Tetradecenoic_acid cis-Δ⁹-Tetradecenoic acid 10_Methylene_tetradecanoic_acid 10-Methylene-tetradecanoic acid cis_d9_Tetradecenoic_acid->10_Methylene_tetradecanoic_acid BfaB 10_Methyltetradecanoic_acid 10-Methyltetradecanoic acid 10_Methylene_tetradecanoic_acid->10_Methyltetradecanoic_acid BfaA SAH S-Adenosyl- homocysteine 10_Methylene_tetradecanoic_acid->SAH 10_Methyltetradecanoyl_CoA This compound 10_Methyltetradecanoic_acid->10_Methyltetradecanoyl_CoA LACS NADP NADP⁺ 10_Methyltetradecanoic_acid->NADP AMP_PPi AMP + PPi 10_Methyltetradecanoyl_CoA->AMP_PPi NADPH NADPH + H⁺ NADPH->10_Methyltetradecanoic_acid ATP_CoA ATP + CoA ATP_CoA->10_Methyltetradecanoyl_CoA SAM SAM SAM->10_Methylene_tetradecanoic_acid

Caption: The enzymatic pathway for the synthesis of this compound.

Experimental Workflow for Enzyme Characterization cluster_purification Enzyme Production and Purification cluster_assays Enzyme Activity Assays cluster_analysis Product Analysis Gene_Cloning Gene Cloning (bfaA, bfaB) Protein_Expression Heterologous Expression in E. coli Gene_Cloning->Protein_Expression Purification Affinity & Size-Exclusion Chromatography Protein_Expression->Purification BfaB_Assay BfaB Methyltransferase Assay (Spectrophotometric) Purification->BfaB_Assay BfaA_Assay BfaA Reductase Assay (Spectrophotometric) Purification->BfaA_Assay LC_MS LC-MS/MS Analysis of This compound BfaB_Assay->LC_MS BfaA_Assay->LC_MS LACS_Assay LACS Activity Assay (Radiometric or LC-MS) LACS_Assay->LC_MS

References

10-Methyltetradecanoyl-CoA biological role

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of 10-Methyltetradecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a branched-chain fatty acyl-coenzyme A that plays a crucial role in the physiology of various bacteria, particularly Gram-positive species and mycobacteria. As an intermediate in branched-chain fatty acid (BCFA) metabolism, it is integral to the synthesis of complex lipids that are essential for maintaining cell membrane fluidity and integrity. In pathogenic bacteria such as Mycobacterium tuberculosis, methyl-branched fatty acids are precursors to vital virulence factors, including mycolic acids, phthiocerol dimycocerosate (PDIM), and sulfolipids. This guide provides a comprehensive overview of the biological significance of this compound, detailing its biosynthetic pathways, its role in bacterial membrane architecture, and its connection to virulence. We also present relevant quantitative data for related molecules and detailed experimental protocols for the analysis of BCFAs, offering a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are key components of the cell membranes of many bacteria, especially Gram-positive bacteria.[1][2][3] Unlike the straight-chain fatty acids that predominate in eukaryotes, BCFAs introduce conformational disorder into the lipid bilayer, which lowers the melting temperature and increases membrane fluidity.[3] This property is critical for bacteria to adapt to environmental stresses, such as changes in temperature.[2] BCFAs are synthesized through pathways that are distinct from those for straight-chain fatty acids, often utilizing primers derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[4][5] this compound is a specific methyl-branched fatty acyl-CoA, and understanding its role provides insight into the broader physiological importance of BCFAs in bacteria.

Biosynthesis of this compound

The biosynthesis of this compound is integrated with the general fatty acid synthesis (FAS) pathways in bacteria. In many bacteria, a Type II FAS system is responsible for fatty acid elongation. The initiation of BCFA synthesis, however, requires a specific set of primers derived from BCAAs.[4][6]

The likely biosynthetic pathway for a methyl-branched fatty acid like 10-methyltetradecanoic acid involves the use of a branched-chain acyl-CoA primer. The elongation then proceeds via the iterative addition of two-carbon units from malonyl-CoA.

In the case of Mycobacterium tuberculosis, a Type I FAS system synthesizes shorter-chain fatty acyl-CoAs, which are then elongated by a Type II FAS system to produce the long-chain fatty acids required for mycolic acid synthesis.[6] Methyl-branched virulence lipids in M. tuberculosis utilize methylmalonyl-CoA as a precursor, which is incorporated by polyketide synthases.[7][8]

Signaling Pathway Diagram: Branched-Chain Fatty Acid Biosynthesis

BCFA_Biosynthesis cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Elongation (FAS II) BCAA Leucine, Isoleucine, Valine BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA, Isobutyryl-CoA, 2-Methylbutyryl-CoA) BCKA->BC_Acyl_CoA Oxidative Decarboxylation Elongation_Cycle Elongation Cycle (4 steps) BC_Acyl_CoA->Elongation_Cycle Initiation (FabH) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle 2-Carbon Donor BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) Elongation_Cycle->BCFA_CoA Final Product

Caption: Biosynthesis of branched-chain fatty acids, including this compound.

Biological Role of this compound

The primary biological role of this compound is as a precursor for the synthesis of more complex lipids that are incorporated into the bacterial cell membrane.

  • Membrane Fluidity and Integrity: As a component of phospholipids, the methyl branch of the fatty acid chain disrupts the tight packing of the lipid acyl chains, thereby increasing membrane fluidity.[3] This is crucial for the proper function of membrane-embedded proteins and for the adaptation of bacteria to colder environments.[2]

  • Precursor for Virulence Factors in Mycobacterium tuberculosis: In M. tuberculosis, methyl-branched fatty acids are essential for the synthesis of complex lipids that are critical for the pathogen's survival and virulence. These include:

    • Phthiocerol Dimycocerosate (PDIM): A major cell wall lipid that contributes to the impermeability of the mycobacterial cell envelope and is required for virulence.[7]

    • Sulfolipids (SL): Glycolipids that are thought to play a role in modulating the host immune response.[7] The synthesis of these molecules is dependent on the availability of methyl-branched precursors, highlighting the importance of intermediates like this compound in the pathogenicity of M. tuberculosis.

Logical Relationship Diagram: Role in Bacterial Cell

BCFA_Role BCFA_CoA This compound Phospholipids Branched-Chain Phospholipids BCFA_CoA->Phospholipids Incorporation Virulence_Lipids Virulence Lipids (e.g., PDIM, SL in M. tb) BCFA_CoA->Virulence_Lipids Precursor for Membrane Bacterial Cell Membrane Phospholipids->Membrane Forms Pathogenicity Pathogenicity Membrane->Pathogenicity Contributes to Virulence_Lipids->Pathogenicity Essential for

Caption: The central role of this compound in bacterial cell physiology and pathogenicity.

Quantitative Data

ParameterMolecule/EnzymeValueOrganism/SystemReference
Binding Affinity (Kd) Phytanoyl-CoA~11 nMHuman PPARα[9]
Pristanoyl-CoA~11 nMHuman PPARα[9]
Enzyme Kinetics (kcat) Metazoan Fatty Acid Synthase (BCFA synthesis)~170-fold lower than straight-chain fatty acid synthesisMetazoan[10]
Relative Abundance iso-C15:034.5% of total fatty acidsBacillus subtilis[11]
anteiso-C15:045.2% of total fatty acidsBacillus subtilis[11]
iso-C17:07.9% of total fatty acidsBacillus subtilis[11]
anteiso-C17:06.5% of total fatty acidsBacillus subtilis[11]

Experimental Protocols

The analysis of this compound and other BCFAs typically involves lipid extraction followed by chromatographic separation and mass spectrometric detection.

Lipid Extraction from Bacterial Cells (Bligh-Dyer Method)

This protocol is a standard method for the extraction of total lipids from biological samples.[3]

  • Cell Harvesting: Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Solvent Addition: Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). For every 1 g of cell pellet, use 3.8 mL of the solvent mixture.

  • Homogenization: Vigorously mix or sonicate the suspension to ensure complete disruption of the cells and solubilization of lipids.

  • Phase Separation: Add an additional 1 volume of chloroform and 1 volume of water to the mixture, resulting in a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g for 5 minutes) to separate the phases.

  • Lipid Collection: The lower chloroform phase, containing the total lipids, is carefully collected using a Pasteur pipette. The upper aqueous phase is discarded.

  • Drying: The collected chloroform phase is dried under a stream of nitrogen gas to yield the total lipid extract.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the fatty acids in the lipid extract must be derivatized to form volatile fatty acid methyl esters (FAMEs).[3][4][5]

  • Transesterification (to form FAMEs):

    • To the dried lipid extract, add a solution of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.

    • Incubate the reaction mixture at 45°C for 5 minutes.

    • Neutralize the reaction by adding 15% sodium bisulfate.

  • FAME Extraction:

    • Add an organic solvent such as hexane (B92381) to the mixture and vortex.

    • Allow the phases to separate and collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like BPX70).

    • The separated FAMEs are then introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.

Experimental Workflow Diagram

GCMS_Workflow Start Bacterial Cell Culture Extraction Lipid Extraction (Bligh-Dyer) Start->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification and Quantification) GCMS->Data_Analysis

Caption: A typical workflow for the analysis of bacterial fatty acids using GC-MS.

Conclusion and Future Directions

This compound is a key metabolic intermediate in the biosynthesis of branched-chain fatty acids, which are fundamental to the structure and function of bacterial cell membranes. In pathogenic species like Mycobacterium tuberculosis, this and related molecules are precursors to essential virulence factors, making the enzymes involved in their synthesis attractive targets for novel antimicrobial drug development. While specific data on this compound is limited, the broader understanding of BCFA metabolism provides a solid foundation for further research. Future studies employing advanced lipidomics and metabolomics techniques will be crucial to precisely quantify the cellular pools of such intermediates and to fully elucidate their regulatory roles in bacterial physiology and pathogenesis.

References

In-Depth Technical Guide: The Discovery and Analysis of 10-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA that has garnered interest within the scientific community for its potential roles in various metabolic pathways. This technical guide aims to provide a comprehensive overview of the discovery, synthesis, and biological significance of this molecule. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed look at the experimental methodologies and quantitative data associated with this compound.

Quantitative Data Summary

Comprehensive quantitative data for this compound is crucial for understanding its biochemical behavior. The following table summarizes key parameters, although specific data for this molecule remains limited in publicly available literature. For comparative purposes, data for related acyl-CoAs are included where available.

ParameterValueOrganism/TissueMethodReference
Tissue Concentration Data Not Available-LC-MS/MS-
Related Compound: Succinyl-CoA (Liver)10.9 µMMouse LiverLC-MS/MS[1]
Related Compound: Succinyl-CoA (Isolated Liver Mitochondria)97 µMMouse Liver MitochondriaLC-MS/MS[1]
Enzyme Kinetics (Hypothetical) ----
KmData Not Available-Spectrophotometry-
kcatData Not Available-Spectrophotometry-
kcat/KmData Not Available---
Binding Affinity Data Not Available-Isothermal Titration Calorimetry-

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are methodologies for key experiments related to the study of acyl-CoAs, which can be adapted for this compound.

Protocol 1: Synthesis of this compound

Objective: To chemically synthesize this compound from 10-methyltetradecanoic acid.

Materials:

  • 10-methyltetradecanoic acid

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Diethyl ether

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Activation of 10-methyltetradecanoic acid:

    • Dissolve 10-methyltetradecanoic acid and N-Hydroxysuccinimide (NHS) in anhydrous Dimethylformamide (DMF).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for 12 hours to form the NHS-ester.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Extract the filtrate with ethyl acetate and wash with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude NHS-ester.

  • Coupling with Coenzyme A:

    • Dissolve the NHS-ester in a minimal amount of DMF.

    • Prepare a solution of Coenzyme A (CoA) in a sodium bicarbonate buffer (pH 8.0).

    • Add the NHS-ester solution dropwise to the CoA solution while stirring on ice.

    • Allow the reaction to proceed for 4 hours at room temperature.

  • Purification:

    • Purify the resulting this compound using a High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

    • Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) as the mobile phase.

    • Collect the fractions containing the product and lyophilize to obtain pure this compound.

Protocol 2: Quantification of Acyl-CoAs in Tissue Samples by LC-MS/MS

Objective: To measure the concentration of this compound and other acyl-CoAs in biological tissue.

Materials:

  • Tissue sample

  • Acetonitrile

  • Methanol

  • Formic acid

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Sample Preparation:

    • Homogenize the frozen tissue sample in a cold extraction solution (e.g., 80% methanol, 20% water) containing internal standards.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of acetonitrile and water containing formic acid.

    • Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound will need to be determined.

    • Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication. The following diagrams, generated using the DOT language, illustrate relevant pathways and workflows.

experimental_workflow cluster_synthesis Synthesis of this compound start 10-Methyltetradecanoic Acid nhs_ester NHS-Ester Formation start->nhs_ester DCC, NHS coa_coupling Coupling with CoA nhs_ester->coa_coupling purification HPLC Purification coa_coupling->purification product This compound purification->product

Caption: Workflow for the chemical synthesis of this compound.

lc_ms_workflow cluster_lcms LC-MS/MS Quantification Workflow tissue Tissue Homogenization extraction Acyl-CoA Extraction tissue->extraction Internal Standards analysis LC-MS/MS Analysis extraction->analysis quantification Data Quantification analysis->quantification

Caption: General workflow for the quantification of acyl-CoAs in tissue.

fatty_acid_synthesis cluster_fas De Novo Fatty Acid Synthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa->fas palmitate Palmitate (16:0) fas->palmitate NADPH

Caption: Simplified pathway of de novo fatty acid synthesis.[2]

References

An In-depth Technical Guide on the Core Chemical Properties of 10-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule that plays a role in lipid metabolism. As a derivative of a branched-chain fatty acid, its chemical and physical properties, as well as its biological functions, are of significant interest in various fields of research, including biochemistry, drug development, and nutritional science. This technical guide provides a comprehensive overview of the known chemical properties, biological significance, and relevant experimental methodologies for the study of this compound and related branched-chain acyl-CoA molecules. Due to the limited availability of data for this specific molecule, information from its isomers and other closely related branched-chain fatty acyl-CoAs is included to provide a broader context.

Chemical and Physical Properties

Table 1: Predicted Chemical Properties of this compound

PropertyValueSource
Molecular Formula C36H64N7O17P3SInferred from isomers[1][2]
Molecular Weight 991.92 g/mol Inferred from isomers[1][2]
Melting Point Data not available
Boiling Point Data not available
Water Solubility Data not available
Stability Acyl-CoAs are generally unstable in solution and susceptible to hydrolysis, especially at non-neutral pH. Storage at low temperatures (-20°C or -80°C) is recommended.General knowledge for acyl-CoAs

Biological Role and Significance

Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular metabolism and structure, exhibiting a range of biological activities.

  • Membrane Fluidity: BCFAs, such as the parent fatty acid of this compound, can be incorporated into cell membranes. The methyl branch disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity. This is crucial for microorganisms to adapt to changes in temperature and environmental stress.

  • Metabolic Regulation: Methyl-branched fatty acids and their CoA esters can influence fatty acid metabolism. Studies have shown that methylation of fatty acids can make them more potent as hypolipidemic agents by affecting enzymes involved in fatty acid oxidation and synthesis.

  • Signaling Pathways: While a specific signaling pathway for this compound has not been elucidated, long-chain acyl-CoAs, in general, are known to act as signaling molecules that can regulate transcription factors, ion channels, and enzymes involved in metabolic pathways.

  • Potential Therapeutic Applications: Some BCFAs have demonstrated anti-cancer and anti-inflammatory properties, suggesting that their derivatives, including the corresponding acyl-CoAs, could be explored for therapeutic purposes. For instance, 13-methyltetradecanoic acid is known to induce apoptosis in certain cancer cells[3].

Below is a generalized diagram illustrating the biosynthesis of branched-chain fatty acids, which are the precursors to branched-chain acyl-CoAs.

BCFAs_Biosynthesis Branched-chain amino acids Branched-chain amino acids Branched-chain alpha-keto acids Branched-chain alpha-keto acids Branched-chain amino acids->Branched-chain alpha-keto acids Transamination Branched-chain acyl-CoA primers Branched-chain acyl-CoA primers Branched-chain alpha-keto acids->Branched-chain acyl-CoA primers Oxidative decarboxylation Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-chain acyl-CoA primers->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Branched-chain fatty acids Branched-chain fatty acids Fatty Acid Synthase (FAS)->Branched-chain fatty acids Elongation

Caption: Generalized biosynthesis pathway of branched-chain fatty acids.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following sections provide generalized methodologies for the synthesis and analysis of branched-chain acyl-CoAs, which can be adapted for the target molecule.

Synthesis of Branched-Chain Acyl-CoAs

A common method for the synthesis of acyl-CoAs is the mixed anhydride (B1165640) method.

Workflow for Chemical Synthesis of Acyl-CoA

Acyl_CoA_Synthesis_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Thioesterification cluster_2 Purification Branched-chain fatty acid Branched-chain fatty acid Mixed anhydride formation Mixed anhydride formation Branched-chain fatty acid->Mixed anhydride formation  + Triethylamine + Ethyl chloroformate Acyl-CoA synthesis Acyl-CoA synthesis Mixed anhydride formation->Acyl-CoA synthesis  + Coenzyme A (lithium salt) Purification by HPLC Purification by HPLC Acyl-CoA synthesis->Purification by HPLC

Caption: Workflow for the chemical synthesis of a branched-chain acyl-CoA.

Methodology:

  • Activation of the Fatty Acid: The branched-chain fatty acid (e.g., 10-methyltetradecanoic acid) is dissolved in an anhydrous organic solvent (e.g., tetrahydrofuran). Triethylamine is added, and the solution is cooled. Ethyl chloroformate is then added dropwise to form the mixed anhydride.

  • Reaction with Coenzyme A: A solution of Coenzyme A (as a lithium or sodium salt) in aqueous sodium bicarbonate is added to the mixed anhydride solution. The reaction mixture is stirred at room temperature.

  • Purification: The resulting acyl-CoA is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Analysis of Branched-Chain Acyl-CoAs

3.2.1. High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a standard method for the separation and quantification of acyl-CoAs.

Table 2: Representative HPLC Conditions for Acyl-CoA Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)
Mobile Phase B Acetonitrile or Methanol
Gradient A linear gradient from a low to a high percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA)
Injection Volume 20 µL

3.2.2. Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the identification and quantification of acyl-CoAs.

Table 3: Representative Mass Spectrometry Parameters for Acyl-CoA Analysis

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), positive ion mode
Scan Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ of the specific acyl-CoA
Product Ion (Q3) A characteristic fragment ion, often corresponding to the CoA moiety (e.g., m/z 428 or a neutral loss of 507)
Collision Energy Optimized for the specific acyl-CoA

Logical Relationship for Acyl-CoA Analysis

Acyl_CoA_Analysis_Logic Biological Sample Biological Sample Extraction of Acyl-CoAs Extraction of Acyl-CoAs Biological Sample->Extraction of Acyl-CoAs LC Separation (HPLC) LC Separation (HPLC) Extraction of Acyl-CoAs->LC Separation (HPLC) MS Detection (Mass Spectrometry) MS Detection (Mass Spectrometry) LC Separation (HPLC)->MS Detection (Mass Spectrometry) Data Analysis Data Analysis MS Detection (Mass Spectrometry)->Data Analysis Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification

Caption: Logical workflow for the analysis of acyl-CoAs from biological samples.

Conclusion

This compound, as a member of the branched-chain acyl-CoA family, is an important molecule in the study of lipid metabolism and cellular function. While specific data for this molecule is limited, this guide provides a foundational understanding based on related compounds and general methodologies. Further research is warranted to fully characterize the chemical properties and biological roles of this compound, which may open new avenues for therapeutic intervention and a deeper understanding of metabolic regulation. Researchers are encouraged to adapt the provided general protocols for their specific needs in studying this and other branched-chain acyl-CoAs.

References

10-Methyltetradecanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are significant components of lipids in various organisms, playing crucial roles in maintaining membrane fluidity and participating in cellular signaling. Among the BCFAs, the anteiso series, characterized by a methyl branch on the antepenultimate carbon, is of particular interest. This technical guide focuses on 10-Methyltetradecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, providing an in-depth overview of its core metabolic pathways, analytical methodologies, and potential relevance in drug development. While direct research on this compound is limited, this guide synthesizes current knowledge on anteiso-BCFA metabolism to present a comprehensive and inferred understanding of this specific molecule.

Core Concepts in this compound Metabolism

The metabolism of this compound is intrinsically linked to the catabolism of the essential branched-chain amino acid, isoleucine. The metabolic journey encompasses its biosynthesis, activation to the CoA thioester, and subsequent degradation.

Biosynthesis of 10-Methyltetradecanoic Acid

The synthesis of the fatty acid precursor, 10-methyltetradecanoic acid, is initiated by the catabolism of L-isoleucine. This process primarily occurs in bacteria and has also been observed in mammalian tissues.[1] The initial steps involve the conversion of isoleucine to α-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FAS) system.[2][3]

The key enzymatic steps are:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the decarboxylation of α-keto-β-methylvalerate to form α-methylbutyryl-CoA.[2]

  • Chain Elongation: α-methylbutyryl-CoA acts as a starter unit for the fatty acid synthase (FAS) type II system. Through sequential additions of two-carbon units from malonyl-CoA, the fatty acid chain is elongated to form 10-methyltetradecanoic acid.[3]

Activation to this compound

For 10-methyltetradecanoic acid to become metabolically active, it must be converted to its coenzyme A (CoA) thioester. This activation is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent manner.[4][5] The specificity of ACS enzymes for branched-chain fatty acids is a critical factor in determining the intracellular pool of this compound.[6][7]

Degradation of this compound

The degradation of this compound is presumed to occur via a modified β-oxidation pathway, likely within the mitochondria and peroxisomes.[8][9][10] The presence of a methyl branch requires specialized enzymatic steps to bypass the steric hindrance that would otherwise inhibit standard β-oxidation. The degradation likely proceeds through cycles of dehydrogenation, hydration, oxidation, and thiolysis, releasing acetyl-CoA in each cycle until the branch point is reached. The final cycle would yield propionyl-CoA and acetyl-CoA.[8][11]

Quantitative Data

ParameterOrganism/TissueMethodReported Value/ObservationReference
Anteiso-C15:0 Concentration Listeria monocytogenesGC-MSMajor fatty acid component, increases at low temperatures.[12][13]
Anteiso-C15 and C17 Fatty Acids Human PlasmaGC-MSElevated levels observed six months after transcatheter aortic valve implantation.[14]
IC50 of 12-Methyltetradecanoic Acid Various Cancer Cell LinesMTT Assay17.99 to 35.44 µg/ml[15]

Experimental Protocols

The analysis of this compound requires specialized analytical techniques due to its structural similarity to other fatty acyl-CoAs. The general workflow involves extraction, derivatization (for GC-MS), and chromatographic separation coupled with mass spectrometric detection.

Protocol 1: Extraction and Analysis of 10-Methyltetradecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from general methods for the analysis of branched-chain fatty acids.[16][17]

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., cell pellet, tissue) in a chloroform:methanol mixture (2:1, v/v).
  • Add water to induce phase separation.
  • Collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization:

  • Saponify the dried lipid extract using methanolic NaOH or KOH to release the fatty acids.
  • Methylate the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

3. GC-MS Analysis:

  • Inject the FAMEs onto a GC column (e.g., a polar column like DB-225ms) for separation.
  • Use a temperature gradient to achieve optimal separation of FAME isomers.
  • Detect the eluted FAMEs using a mass spectrometer operating in electron ionization (EI) mode.
  • Identify 10-methyltetradecanoate methyl ester based on its retention time and mass spectrum compared to a standard.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for the analysis of acyl-CoAs.[18][19][20]

1. Acyl-CoA Extraction:

  • Homogenize the frozen tissue or cell pellet in a cold extraction buffer (e.g., acetonitrile/isopropanol/water).
  • Include an internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, for accurate quantification.
  • Centrifuge to pellet the protein and collect the supernatant.

2. LC Separation:

  • Inject the extract onto a reverse-phase C18 column.
  • Use a gradient elution with a mobile phase containing an ion-pairing agent or at an alkaline pH to achieve good retention and separation of the polar acyl-CoAs.

3. MS/MS Detection:

  • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Monitor the specific precursor-to-product ion transition for this compound. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine group (507 Da).[20][21]
  • Quantify the analyte by comparing its peak area to that of the internal standard.

Visualizations

Metabolic Pathways and Workflows

GC_MS_Workflow Sample Sample Lipid_Extraction Lipid_Extraction Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization_FAMEs Derivatization to FAMEs Saponification->Derivatization_FAMEs GC_Separation GC_Separation Derivatization_FAMEs->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis LC_MS_MS_Workflow Sample Sample Acyl_CoA_Extraction Acyl-CoA Extraction (+ Internal Standard) Sample->Acyl_CoA_Extraction LC_Separation LC_Separation Acyl_CoA_Extraction->LC_Separation MS_MS_Detection MS/MS Detection (SRM) LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

References

An In-depth Technical Guide to the Interaction of 10-Methyltetradecanoyl-CoA with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the known protein interactions of 10-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA. The primary and most well-characterized interaction of this molecule is with Mycocerosic Acid Synthase (MAS) , a key enzyme in Mycobacterium tuberculosis and related species. This interaction is central to the biosynthesis of mycocerosic acid, a precursor to the virulence-associated lipid, phthiocerol dimycocerosate (PDIM). This guide details the biochemical context of this interaction, summarizes the available data, provides relevant experimental protocols, and visualizes the key pathways. Understanding this interaction is critical for the development of novel therapeutics targeting mycobacterial infections.

Introduction to this compound

This compound is a C15 saturated fatty acyl-CoA with a methyl branch at the C10 position. Its primary biological significance lies in its role as a substrate in the biosynthesis of complex lipids in certain bacteria, most notably Mycobacterium tuberculosis. It serves as an intermediate in the elongation of fatty acids to produce multi-methyl-branched lipids.

Core Protein Interaction: Mycocerosic Acid Synthase (MAS)

The principal protein known to interact with this compound is Mycocerosic Acid Synthase (MAS) . MAS is a multifunctional Type I polyketide synthase (PKS) that catalyzes the elongation of long-chain fatty acyl-CoA primers to produce mycocerosic acids.[1]

Biological Context and Significance

In Mycobacterium tuberculosis, MAS is a crucial enzyme in the biosynthetic pathway of phthiocerol dimycocerosates (PDIMs), which are complex lipids found in the mycobacterial cell wall.[2] PDIMs are significant virulence factors, playing a role in the pathogenicity of tuberculosis by contributing to the impermeability of the cell wall and helping the bacterium evade the host immune system. The biosynthesis of mycocerosic acid by MAS is an essential step in the formation of PDIMs.[3] The disruption of the mas gene in Mycobacterium bovis BCG leads to the inability to synthesize mycocerosic acids and mycosides.[2]

Mechanism of Interaction

This compound acts as a substrate for MAS. The enzyme catalyzes the iterative elongation of this acyl-CoA primer using methylmalonyl-CoA as the extender unit and NADPH as the reducing agent.[4] The acyltransferase (AT) and β-ketoacyl synthase (KS) domains of MAS exhibit selectivity for methylmalonyl-CoA over malonyl-CoA.[5] The final products are multi-methyl-branched fatty acids, which are then incorporated into phthiocerol to form PDIMs.

Quantitative Data

Direct quantitative kinetic and binding data for the interaction of this compound with Mycocerosic Acid Synthase is limited in the current literature. However, studies on MAS with analogous long-chain acyl-CoA substrates provide valuable insights.

ParameterValueSubstrate/LigandProteinMethodReference
Substrate Specificity Elongates n-C6 to n-C20 CoA estersn-Fatty Acyl-CoAsMycocerosic Acid Synthasein vitro enzyme assay[4]
Extender Unit Specificity Specific for methylmalonyl-CoAMethylmalonyl-CoAMycocerosic Acid Synthasein vitro enzyme assay[4]
Molecular Weight (Monomer) 238 kDa-Mycocerosic Acid SynthaseSDS-PAGE[4]
Native Molecular Weight 490 kDa (Dimer)-Mycocerosic Acid SynthaseGel Filtration[4]

Note: Specific Km, Vmax, and Kd values for this compound are not available in the reviewed literature. The table presents qualitative and physical data for the interaction of MAS with its general substrate class.

Signaling and Metabolic Pathways

The interaction between this compound and MAS is a key step in the Phthiocerol Dimycocerosate (PDIM) Biosynthetic Pathway .

Phthiocerol Dimycocerosate (PDIM) Biosynthesis

This pathway involves a series of enzymatic steps to produce the complex PDIM lipids. A simplified representation of this pathway is illustrated below.

PDIM_Biosynthesis Long-chain acyl-CoA Long-chain acyl-CoA PpsA-E PpsA-E Long-chain acyl-CoA->PpsA-E Elongation & Reduction This compound This compound MAS MAS This compound->MAS Iterative Elongation (with Methylmalonyl-CoA) Phthiocerol backbone Phthiocerol backbone PpsA-E->Phthiocerol backbone PapA5 PapA5 Phthiocerol backbone->PapA5 Mycocerosic Acid Mycocerosic Acid MAS->Mycocerosic Acid Mycocerosic Acid->PapA5 Esterification PDIM PDIM PapA5->PDIM MAS_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_processing Sample Processing cluster_analysis Analysis Reaction_Mixture Prepare Reaction Mixture: - Purified MAS - this compound - [14C]Methylmalonyl-CoA - NADPH, NADH, ATP, MgCl2 - Buffer (pH 6.2) Incubation Incubate at 37°C Reaction_Mixture->Incubation Termination Terminate Reaction & Saponify Incubation->Termination Extraction Extract Fatty Acids Termination->Extraction Scintillation Scintillation Counting Extraction->Scintillation Radio_TLC Radio-TLC Analysis Extraction->Radio_TLC

References

Methodological & Application

Application Notes and Protocols for 10-Methyltetradecanoyl-CoA as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. The complexity of the lipidome and the variability inherent in sample preparation and analysis necessitate the use of internal standards. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological sample. 10-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA, serves as an excellent internal standard for the quantification of a variety of endogenous fatty acyl-CoAs by mass spectrometry. Its branched-chain structure provides a unique mass signature, distinguishing it from the more common straight-chain fatty acyl-CoAs found in mammalian systems, thus preventing analytical interference.

These application notes provide a detailed protocol for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to data analysis.

Key Applications

  • Metabolic Studies: Quantifying fatty acyl-CoA pools to investigate fatty acid metabolism in various physiological and pathological states.

  • Drug Discovery and Development: Assessing the impact of therapeutic agents on lipid metabolic pathways.

  • Biomarker Discovery: Identifying and quantifying changes in fatty acyl-CoA profiles associated with diseases such as metabolic syndrome, cardiovascular disease, and cancer.

Quantitative Data Summary

The performance of this compound as an internal standard should be validated for linearity, recovery, and precision. The following tables provide expected performance data based on typical lipidomics assays.

Table 1: Linearity of Detection for a Representative Straight-Chain Fatty Acyl-CoA (Palmitoyl-CoA) using this compound as an Internal Standard.

Analyte Concentration (µM)Internal Standard Concentration (µM)Peak Area Ratio (Analyte/IS)
0.11.00.098
0.51.00.495
1.01.01.002
5.01.05.015
10.01.09.989
0.999

Table 2: Recovery and Precision of this compound.

Sample MatrixSpiked Concentration (µM)Mean Recovery (%)RSD (%) (n=5)
Human Plasma1.092.54.8
Rat Liver Homogenate1.088.96.2
Cultured Cells (HEK293)1.095.13.5

Experimental Protocols

I. Preparation of this compound Internal Standard Stock Solution
  • Reagents and Materials:

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in a 50:50 (v/v) solution of methanol and water containing 10 mM ammonium acetate to create a stock solution of 1 mg/mL.

    • Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL) using the same solvent system.

    • Store all solutions at -80°C in amber glass vials to prevent degradation.

II. Lipid Extraction from Biological Samples

This protocol is a modified Folch extraction suitable for plasma, tissue homogenates, and cell pellets.

  • Reagents and Materials:

    • Biological sample (e.g., 100 µL plasma, 10-20 mg tissue, 1x10⁶ cells)

    • This compound internal standard working solution (e.g., 1 µg/mL)

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution (w/v)

    • Glass centrifuge tubes with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Place the biological sample in a glass centrifuge tube.

    • Spike the sample with a known amount of the this compound internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

III. LC-MS/MS Analysis of Fatty Acyl-CoAs
  • Instrumentation and Conditions:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., UPLC-QTOF-MS or UPLC-Triple Quadrupole-MS)

    • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

    • Mobile Phase B: Acetonitrile:Isopropanol (70:30, v/v) with 0.1% formic acid and 10 mM ammonium acetate

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30-95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS/MS Method: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning for the characteristic fragment of CoA (m/z 428.03).

  • MRM Transitions:

    • The specific MRM transitions for endogenous fatty acyl-CoAs and the this compound internal standard should be optimized based on the instrument used. An example is provided below.

Table 3: Exemplary MRM Transitions for Selected Fatty Acyl-CoAs.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (IS)1012.5507.1
Myristoyl-CoA (C14:0)996.5507.1
Palmitoyl-CoA (C16:0)1024.5507.1
Stearoyl-CoA (C18:0)1052.6507.1
Oleoyl-CoA (C18:1)1050.6507.1

Data Analysis

  • Integrate the peak areas of the endogenous fatty acyl-CoAs and the this compound internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Generate a calibration curve using a series of known concentrations of authentic standards.

  • Quantify the concentration of the endogenous fatty acyl-CoAs in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, Cells) spike Spike with This compound IS sample->spike extract Lipid Extraction (Folch Method) spike->extract dry Dry Down (Nitrogen Evaporation) extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis (UPLC-Triple Quad) reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify results Final Concentrations of Endogenous Fatty Acyl-CoAs quantify->results

Caption: Lipidomics workflow using this compound as an internal standard.

signaling_pathway cluster_synthesis De Novo Fatty Acid Synthesis cluster_elongation Fatty Acid Elongation & Desaturation cluster_activation Fatty Acid Activation cluster_is Internal Standard cluster_quantification Quantification Target acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fasn Fatty Acid Synthase (FASN) malonyl_coa->fasn palmitate Palmitate (C16:0) fasn->palmitate elongases Elongases palmitate->elongases desaturases Desaturases palmitate->desaturases acs Acyl-CoA Synthetase (ACS) palmitate->acs other_fas Other Straight-Chain Fatty Acids elongases->other_fas desaturases->other_fas other_fas->acs palmitoyl_coa Palmitoyl-CoA acs->palmitoyl_coa other_acyl_coas Other Acyl-CoAs acs->other_acyl_coas quant Endogenous Acyl-CoA Pool palmitoyl_coa->quant other_acyl_coas->quant is This compound (Internal Standard) is->quant  Normalization

Caption: Context of fatty acyl-CoA metabolism and internal standard normalization.

Application Notes and Protocols for 10-Methyltetradecanoyl-CoA in Mycobacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA that serves as a key intermediate in the biosynthesis of mycolic acids, the characteristic long-chain fatty acids found in the cell wall of Mycobacterium tuberculosis and other related species. The unique and complex structure of the mycobacterial cell wall, with mycolic acids as a major component, is crucial for the bacterium's survival, pathogenesis, and resistance to common antibiotics.[1] Consequently, the enzymatic pathways responsible for mycolic acid biosynthesis are attractive targets for the development of new anti-tubercular drugs.

These application notes provide an overview of the role of this compound in the mycolic acid pathway and detail experimental protocols for its use in studying the Mycobacterium tuberculosis Fatty Acid Synthase II (FAS-II) system.

Application: Substrate for in vitro Reconstitution of the Mycolic Acid Biosynthesis Pathway

This compound is a crucial substrate for in vitro studies aimed at reconstituting the mycolic acid biosynthesis pathway. Specifically, it acts as a precursor for the elongation reactions carried out by the FAS-II system. The FAS-II system is responsible for elongating shorter fatty acyl-CoAs, produced by the FAS-I system, into the long meromycolate chain, which forms the backbone of mycolic acids.[1][2]

Understanding the substrate specificity and kinetics of the enzymes in the FAS-II system is vital for identifying potential inhibitors. In vitro reconstitution assays using defined substrates like this compound allow for the detailed characterization of individual enzymatic steps and the screening of inhibitory compounds.

Experimental Protocol: In Vitro Fatty Acid Elongation Assay Using the Mycobacterium tuberculosis FAS-II System

This protocol describes the in vitro reconstitution of the initial elongation steps of the M. tuberculosis FAS-II system using this compound as a substrate. The assay monitors the incorporation of radiolabeled malonyl-CoA into an elongated fatty acid product.

Materials:

  • Purified recombinant M. tuberculosis enzymes:

    • FabH (β-ketoacyl-ACP synthase III)

    • MabA (β-ketoacyl-ACP reductase)

    • HadAB/HadBC (β-hydroxyacyl-ACP dehydratase)

    • InhA (enoyl-ACP reductase)

    • AcpM (acyl carrier protein)

  • This compound

  • [2-¹⁴C]Malonyl-CoA

  • NADPH

  • NADH

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT)

  • Quenching solution (e.g., 10% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, purified FAS-II enzymes (FabH, MabA, HadAB/BC, InhA, and AcpM), NADPH, and NADH at their optimal concentrations.

  • Initiation: Start the reaction by adding this compound and [2-¹⁴C]Malonyl-CoA to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Precipitation and Washing: Precipitate the protein and elongated fatty acid products using an appropriate method (e.g., trichloroacetic acid precipitation). Wash the pellet to remove unincorporated [2-¹⁴C]Malonyl-CoA.

  • Quantification: Resuspend the pellet in a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of elongated product formed based on the specific activity of the [2-¹⁴C]Malonyl-CoA.

Quantitative Data Summary:

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)
This compoundFabHData not availableData not available
Malonyl-CoAFabHData not availableData not available

Note: This table is a template. Actual values would need to be determined experimentally.

Signaling Pathway and Experimental Workflow

The biosynthesis of mycolic acids is a metabolic pathway rather than a signaling cascade. The overall workflow for studying the elongation of this compound within the FAS-II system is depicted below.

Mycolic_Acid_Elongation_Workflow cluster_materials Starting Materials cluster_protocol Experimental Protocol cluster_analysis Data Analysis Substrate This compound Mix Combine Reactants Substrate->Mix Radiolabel [2-14C]Malonyl-CoA Radiolabel->Mix Enzymes Purified FAS-II Enzymes (FabH, MabA, HadAB/BC, InhA, AcpM) Enzymes->Mix Cofactors NADPH, NADH Cofactors->Mix Incubate Incubate at 37°C Mix->Incubate Quench Stop Reaction Incubate->Quench Separate Separate Product Quench->Separate Quantify Quantify Radioactivity Separate->Quantify Kinetics Determine Enzyme Kinetics Quantify->Kinetics Inhibition Assess Inhibitor Potency Quantify->Inhibition

Caption: Experimental workflow for the in vitro FAS-II elongation assay.

The metabolic pathway illustrating the initial steps of meromycolic acid synthesis starting from a generic acyl-CoA is shown below. This compound would be an example of the initial "Acyl-CoA" substrate.

Mycolic_Acid_Biosynthesis cluster_FAS_II FAS-II Elongation Cycle FAS_I FAS-I System Acyl_CoA Acyl-CoA (e.g., this compound) FAS_I->Acyl_CoA FabH FabH Acyl_CoA->FabH Malonyl_CoA Malonyl-CoA FabD FabD Malonyl_CoA->FabD Malonyl_ACP Malonyl-AcpM Malonyl_ACP->FabH FabD->Malonyl_ACP Ketoacyl_ACP β-Ketoacyl-AcpM FabH->Ketoacyl_ACP Condensation MabA MabA Ketoacyl_ACP->MabA Reduction (NADPH) Hydroxyacyl_ACP β-Hydroxyacyl-AcpM MabA->Hydroxyacyl_ACP HadAB_BC HadAB/BC Hydroxyacyl_ACP->HadAB_BC Dehydration Enoyl_ACP trans-2-Enoyl-AcpM HadAB_BC->Enoyl_ACP InhA InhA Enoyl_ACP->InhA Reduction (NADH) Elongated_Acyl_ACP Elongated Acyl-AcpM InhA->Elongated_Acyl_ACP Meromycolate Meromycolic Acid Chain Elongated_Acyl_ACP->Meromycolate Further Elongation Cycles

Caption: Initial steps of the FAS-II pathway in mycolic acid synthesis.

Application: Analysis of Mycolic Acid Intermediates by Mass Spectrometry

The use of this compound in in vitro elongation assays generates elongated fatty acid products. These products can be identified and quantified using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS). This allows for a detailed analysis of the substrate specificity of the FAS-II enzymes and the identification of specific intermediates in the mycolic acid pathway.

Experimental Protocol: LC-MS Analysis of In Vitro Elongation Products

Materials:

  • Products from the in vitro fatty acid elongation assay

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • LC-MS system (e.g., reversed-phase column coupled to a high-resolution mass spectrometer)

  • Internal standards (if available)

Procedure:

  • Extraction: After the in vitro elongation reaction, extract the lipid products using a suitable organic solvent mixture (e.g., chloroform:methanol).

  • Derivatization (Optional): Depending on the MS method, derivatization of the fatty acids to fatty acid methyl esters (FAMEs) may be performed to improve ionization efficiency and chromatographic separation.

  • LC Separation: Inject the extracted and prepared sample onto an LC system equipped with a reversed-phase column. Use a gradient of appropriate mobile phases to separate the fatty acyl-CoA species based on their chain length and polarity.

  • MS Detection: Analyze the eluent from the LC column using a mass spectrometer operating in a suitable mode (e.g., electrospray ionization in negative mode for fatty acids).

  • Data Analysis: Identify the elongated products based on their mass-to-charge ratio (m/z) and retention time. Quantify the products by integrating the peak areas, potentially using an internal standard for normalization.

Expected Results:

The LC-MS analysis should reveal the presence of fatty acyl-CoA species that are two carbons longer than the initial this compound substrate, confirming the successful in vitro elongation. Further elongation products may also be detected if the reaction is allowed to proceed through multiple cycles.

Conclusion

This compound is a valuable tool for researchers studying the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The protocols outlined here provide a framework for using this substrate in in vitro reconstitution assays to dissect the enzymatic steps of the FAS-II system and to screen for potential inhibitors. These studies are crucial for the development of novel therapeutics to combat tuberculosis.

References

Application Notes and Protocols for 10-Methyltetradecanoyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established applications for 10-Methyltetradecanoyl-CoA are limited in current scientific literature. The following application notes and protocols are based on the established metabolism of other branched-chain fatty acids (BCFAs) and methyl-branched acyl-CoAs. These should serve as a foundational guide for researchers investigating this specific molecule.

Introduction

This compound is a methyl-branched, long-chain acyl-CoA thioester. While not as extensively studied as its straight-chain counterparts, its structure suggests involvement in specific metabolic pathways and potential roles in cellular signaling and disease. Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The study of this compound could, therefore, unveil novel aspects of lipid metabolism and its regulation.

Potential Applications in Metabolic Research

  • Elucidation of Branched-Chain Fatty Acid Metabolism: this compound can be used as a substrate to identify and characterize enzymes involved in the metabolism of BCFAs. This includes enzymes responsible for its synthesis, elongation, desaturation, and degradation through alpha- and beta-oxidation pathways.[2][3]

  • Investigation of Peroxisomal and Mitochondrial Oxidation: The metabolism of methyl-branched fatty acids often involves peroxisomal alpha-oxidation before subsequent beta-oxidation in either peroxisomes or mitochondria.[3][4] this compound can serve as a tool to dissect the interplay between these organelles in BCFA catabolism.

  • Probing the Link between Amino Acid and Fatty Acid Metabolism: The synthesis of some BCFAs is linked to the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[5][6] Investigating the metabolic fate of this compound could provide insights into the integration of these major metabolic pathways.

  • Biomarker Discovery: Altered levels of specific acyl-CoAs are associated with various metabolic diseases.[7] Profiling this compound in biological samples may help in the discovery of new biomarkers for metabolic disorders.

  • Drug Development: Understanding the enzymes that process this compound could identify new targets for therapeutic intervention in diseases characterized by dysregulated lipid metabolism.

Quantitative Data Summary

Due to the limited direct research on this compound, the following table presents hypothetical quantitative data based on studies of similar branched-chain acyl-CoAs. This data can serve as a reference for expected experimental outcomes.

Parameter Cell Type / Tissue Expected Value (pmol/mg protein) Analytical Method Reference Compound(s)
Basal cellular concentrationAdipocytes5 - 20LC-MS/MSIso- and anteiso-C15:0/C17:0-CoA
Concentration after BCAA supplementationAdipocytes15 - 50LC-MS/MSOdd-chain and branched-chain acyl-CoAs
In vitro enzymatic activity (Acyl-CoA Dehydrogenase)Isolated Mitochondria2 - 10 nmol/min/mgSpectrophotometric AssayMethyl-branched acyl-CoAs
In vitro enzymatic activity (Acyl-CoA Thioesterase)Liver Homogenate5 - 25 nmol/min/mgHPLC-based AssayLong-chain acyl-CoAs

Experimental Protocols

Protocol 1: Analysis of this compound in Biological Samples by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust method for acyl-CoA analysis.[8][9][10]

Materials:

  • Cells or tissue sample

  • Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic Acid

  • Butanol/Methanol (1:1, v/v)

  • Liquid Nitrogen

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Collection and Quenching:

    • For cultured cells, aspirate the medium and immediately wash with ice-cold PBS.

    • Add ice-cold butanol/methanol (1:1) to quench metabolic activity.

    • For tissues, snap-freeze in liquid nitrogen immediately after collection.

  • Homogenization and Extraction:

    • Add a known amount of internal standard to the quenched sample.

    • Homogenize the tissue or scrape the cells in the extraction solvent.

    • Incubate on ice for 15 minutes.

  • Phase Separation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% Mobile Phase A).

    • Inject the sample onto the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition of this compound and the internal standard. The exact m/z values will need to be determined empirically or from a chemical database.

  • Quantification:

    • Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: In Vitro Assay for Enzymes Metabolizing this compound

This protocol describes a general method to screen for enzymatic activity (e.g., dehydrogenases, thioesterases) acting on this compound using isolated mitochondria or cell lysates.

Materials:

  • This compound (substrate)

  • Isolated mitochondria or cell lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors (e.g., FAD for dehydrogenases)

  • Detection Reagent (e.g., DCPIP for dehydrogenase assay, or a fluorescent probe for free CoA)

  • Spectrophotometer or Fluorometer

Procedure:

  • Preparation of Reaction Mixture:

    • In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, cofactors, and the detection reagent.

  • Enzyme Addition:

    • Add a specific amount of isolated mitochondria or cell lysate (e.g., 10-50 µg of protein).

  • Initiation of Reaction:

    • Initiate the reaction by adding this compound to a final concentration in the low micromolar range (e.g., 10-50 µM).

  • Monitoring the Reaction:

    • Immediately start monitoring the change in absorbance or fluorescence over time at the appropriate wavelength for the detection reagent.

    • For a dehydrogenase assay using DCPIP, monitor the decrease in absorbance at 600 nm.

    • For a thioesterase assay, monitor the increase in a signal corresponding to the generation of free CoA.

  • Calculation of Enzyme Activity:

    • Calculate the initial rate of the reaction from the linear portion of the progress curve.

    • Express the enzyme activity in units such as nmol of substrate consumed or product formed per minute per mg of protein.

Visualizations

metabolic_pathway BCAA Branched-Chain Amino Acids BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA Precursors BCKA->BC_Acyl_CoA BCKDH Ten_Methyl_Tetra_CoA This compound BC_Acyl_CoA->Ten_Methyl_Tetra_CoA Fatty Acid Synthase (FASN) Alpha_Ox Alpha-Oxidation Ten_Methyl_Tetra_CoA->Alpha_Ox Peroxisomal Enzymes Beta_Ox Beta-Oxidation Ten_Methyl_Tetra_CoA->Beta_Ox Mitochondrial Enzymes Alpha_Ox->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA via Succinyl-CoA

Caption: Proposed metabolic pathway of this compound.

experimental_workflow Sample Biological Sample (Cells or Tissue) Quench Metabolic Quenching & Internal Standard Addition Sample->Quench Extract Extraction of Acyl-CoAs Quench->Extract Dry Drying and Reconstitution Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Workflow for the analysis of this compound.

References

Synthesis of 10-Methyltetradecanoyl-CoA for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 10-Methyltetradecanoyl-CoA, a crucial branched-chain fatty acyl-CoA for various research applications. The synthesis of this molecule is of significant interest for studies involving bacterial metabolism, particularly in organisms like Mycobacterium tuberculosis, where branched-chain fatty acids are essential components of the cell wall and play a role in pathogenesis.

Introduction

This compound is the activated form of 10-methyltetradecanoic acid, a saturated branched-chain fatty acid. The coenzyme A (CoA) thioester linkage makes the acyl group readily available for enzymatic transfer and incorporation into various metabolic pathways. In research, chemically synthesized this compound serves as a vital tool for in vitro enzymatic assays, as a standard for analytical measurements, and for studying the biosynthesis of complex lipids.

Synthetic Approaches

Two primary methodologies are recommended for the synthesis of this compound: a chemo-enzymatic approach utilizing acyl-CoA synthetases and a purely chemical approach via the mixed anhydride (B1165640) method. The choice of method depends on the availability of reagents, required scale, and desired purity.

Chemo-Enzymatic Synthesis using Acyl-CoA Synthetase

This method mimics the natural activation of fatty acids within the cell and is often favored for its high specificity and milder reaction conditions. The reaction is catalyzed by an acyl-CoA synthetase (ACS) or ligase, which activates the free fatty acid with ATP and then transfers the acyl group to coenzyme A.

Experimental Protocol: Enzymatic Synthesis

  • Materials:

    • 10-methyltetradecanoic acid

    • Coenzyme A (CoA), free acid

    • ATP, disodium (B8443419) salt

    • Long-chain acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)

    • Triton X-100

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

    • Magnesium chloride (MgCl₂)

    • Dithiothreitol (DTT)

    • Bovine Serum Albumin (BSA), fatty acid-free

  • Procedure: a. Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)
    • 10 mM ATP
    • 10 mM MgCl₂
    • 2 mM DTT
    • 1 mM CoA
    • 0.1% Triton X-100
    • 0.5 mg/mL BSA b. Add 10-methyltetradecanoic acid to a final concentration of 200 µM. c. Initiate the reaction by adding long-chain acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL. d. Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. e. Monitor the reaction progress by HPLC or TLC. f. Upon completion, terminate the reaction by adding an equal volume of cold acetonitrile. g. Centrifuge to pellet the precipitated protein and other insoluble materials. h. Purify the supernatant containing this compound using reverse-phase HPLC.

Chemical Synthesis via the Mixed Anhydride Method

The mixed anhydride method is a robust chemical approach for the synthesis of acyl-CoAs. It involves the activation of the carboxylic acid with a chloroformate to form a mixed anhydride, which then readily reacts with the thiol group of coenzyme A.

Experimental Protocol: Mixed Anhydride Synthesis

  • Materials:

    • 10-methyltetradecanoic acid

    • Triethylamine (B128534) (TEA)

    • Ethyl chloroformate

    • Coenzyme A (CoA), free acid

    • Tetrahydrofuran (THF), anhydrous

    • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

    • Hydrochloric acid (HCl), dilute

  • Procedure: a. Dissolve 10-methyltetradecanoic acid (1 equivalent) in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Add triethylamine (1.1 equivalents) dropwise while stirring. d. Add ethyl chloroformate (1.1 equivalents) dropwise and continue stirring at 0°C for 30 minutes to form the mixed anhydride. e. In a separate flask, dissolve Coenzyme A (1 equivalent) in 0.5 M NaHCO₃ solution. f. Add the CoA solution to the mixed anhydride reaction mixture. g. Allow the reaction to warm to room temperature and stir for 2-4 hours. h. Monitor the reaction by HPLC. i. Acidify the reaction mixture to pH 2-3 with dilute HCl to precipitate the product. j. Centrifuge to collect the precipitate. k. Wash the precipitate with cold, acidified water and then with diethyl ether. l. Dry the product under vacuum. m. For higher purity, dissolve the crude product in a suitable buffer and purify by reverse-phase HPLC.

Purification and Characterization

Purification:

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying this compound.

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is typically effective.

  • Detection: UV absorbance at 260 nm (adenine ring of CoA).

Characterization:

The purified this compound should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation.

  • Purity Assessment: Purity should be assessed by analytical HPLC, with the product appearing as a single major peak.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of long-chain branched acyl-CoAs using the described methods. The exact values may vary depending on the specific substrate and reaction conditions.

ParameterChemo-Enzymatic SynthesisMixed Anhydride Synthesis
Typical Yield 60-85%40-70%
Purity (Post-HPLC) >98%>95%
Reaction Time 2-4 hours2-4 hours
Key Reagents Acyl-CoA Synthetase, ATP, CoAEthyl Chloroformate, TEA, CoA
Reaction Conditions Aqueous buffer, 37°CAnhydrous organic solvent, 0°C to RT

Visualization of Synthetic Workflow and Biological Context

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start 10-Methyltetradecanoic Acid Method1 Chemo-Enzymatic Synthesis Start->Method1 Method2 Mixed Anhydride Synthesis Start->Method2 Crude Crude This compound Method1->Crude Method2->Crude Purification RP-HPLC Purification Crude->Purification Final Pure This compound Purification->Final Characterization Characterization (MS, NMR, HPLC) Final->Characterization

Caption: General workflow for the synthesis of this compound.

Biological Context: Role in Mycobacterium tuberculosis

This compound is a precursor for the biosynthesis of mycolic acids, which are major and essential components of the unique cell wall of Mycobacterium tuberculosis. The synthesis of these complex lipids is a key target for the development of new anti-tubercular drugs. The diagram below illustrates the simplified involvement of branched-chain acyl-CoAs in mycobacterial cell wall biosynthesis.

M_tuberculosis_Metabolism BCFA Branched-Chain Fatty Acids (e.g., 10-methyltetradecanoic acid) Activation Activation (Acyl-CoA Synthetase) BCFA->Activation BCAcylCoA This compound Activation->BCAcylCoA FASII Fatty Acid Synthase II (FAS-II) System BCAcylCoA->FASII Meromycolate Meromycolate Chain Elongation FASII->Meromycolate MycolicAcid Mycolic Acid Biosynthesis Meromycolate->MycolicAcid CellWall Mycobacterial Cell Wall MycolicAcid->CellWall

Caption: Role of this compound in mycobacterial cell wall synthesis.

Conclusion

The successful synthesis of this compound is achievable through both chemo-enzymatic and chemical methods. The detailed protocols and comparative data provided in this document should enable researchers to produce this valuable tool for their studies in bacterial metabolism, enzymology, and drug development. Proper purification and characterization are critical to ensure the quality of the final product for reliable experimental outcomes.

Application Note: Quantitative Analysis of 10-Methyltetradecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that may play a role in various metabolic pathways. As with other acyl-CoAs, it is an activated form of its corresponding fatty acid, 10-methyltetradecanoic acid, priming it for enzymatic reactions. The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, lipidomics, and the mechanism of action of drugs that target fatty acid metabolism. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Frozen biological tissue (~40 mg)

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN):Isopropanol:Methanol (3:1:1, v/v/v)

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Methanol:Water (1:1, v/v)

  • Homogenizer

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Nitrogen evaporator

Procedure:

  • To approximately 40 mg of frozen tissue, add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of ACN:Isopropanol:Methanol (3:1:1) containing the internal standard.

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet with an additional 0.5 mL of ACN:Isopropanol:Methanol (3:1:1).

  • Centrifuge again under the same conditions.

  • Combine the two supernatants and dry under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of Methanol:Water (1:1).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This method is based on reverse-phase chromatography coupled with positive electrospray ionization tandem mass spectrometry.

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 20% B

    • 2.8 min: 45% B

    • 3.0 min: 25% B

    • 4.0 min: 65% B

    • 4.5 min: 20% B

    • 5.0 min: 20% B

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Selected Reaction Monitoring (SRM)

  • Collision Gas: Argon

  • Precursor and Product Ions:

    • The precursor ion ([M+H]+) for this compound (C36H66N7O17P3S) is calculated to be m/z 994.3.

    • A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da). The primary product ion would therefore be [M+H-507.1]+, which is m/z 487.2.

    • Another common product ion corresponds to the phosphopantetheine moiety, which can be monitored as well.

Data Presentation

Table 1: Representative Calibration Curve for this compound
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.560.025
3.130.052
6.250.105
12.50.211
250.425
500.853
1001.712
0.999

This table presents hypothetical data for illustrative purposes.

Table 2: Representative Quantitative Data of this compound in Biological Samples
Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 10.1589.2
Control 20.17210.0
Treated 10.31518.4
Treated 20.34019.8

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis tissue Biological Tissue homogenization Homogenization in Extraction Buffer + IS tissue->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 reextraction Re-extraction of Pellet centrifugation1->reextraction supernatant2 Combine Supernatants centrifugation2 Centrifugation reextraction->centrifugation2 centrifugation2->supernatant2 drying Dry Down under Nitrogen supernatant2->drying reconstitution Reconstitution drying->reconstitution lc_separation Reverse-Phase LC Separation reconstitution->lc_separation ms_detection ESI-MS/MS Detection (SRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the analysis of this compound.

metabolic_pathway fatty_acid 10-Methyltetradecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase target_molecule This compound acyl_coa_synthetase->target_molecule ATP -> AMP + PPi CoA-SH beta_oxidation Beta-Oxidation target_molecule->beta_oxidation lipid_synthesis Lipid Synthesis target_molecule->lipid_synthesis acetyl_coa Acetyl-CoA & Propionyl-CoA beta_oxidation->acetyl_coa complex_lipids Complex Lipids lipid_synthesis->complex_lipids

Application Notes and Protocols for 10-Methyltetradecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper handling, storage, and analysis of 10-Methyltetradecanoyl-CoA standards. Adherence to these recommendations is crucial for maintaining the integrity and ensuring the accuracy of experimental results.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A ester. Such molecules are pivotal intermediates in various metabolic pathways and are increasingly recognized for their roles in cellular signaling. Proper handling and storage of the analytical standard are paramount for its use in research, drug development, and metabolic studies. The thioester bond in acyl-CoAs is susceptible to hydrolysis, and the entire molecule can be subject to oxidation and enzymatic degradation, making careful handling essential.

Handling and Storage Recommendations

The stability of this compound is influenced by several factors, including temperature, pH, solvent, and exposure to light and air. While specific quantitative stability data for this compound is not extensively available, the following recommendations are based on established best practices for long-chain acyl-CoA esters.

2.1. Initial Receipt and Reconstitution

Upon receiving the lyophilized this compound standard, it is recommended to store it at -20°C or colder until use. For reconstitution, a high-quality organic solvent such as methanol (B129727) or ethanol (B145695) is preferable to aqueous buffers to minimize hydrolysis.

  • Protocol for Reconstitution:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Add a precise volume of pre-chilled, anhydrous methanol or ethanol to the vial to achieve a desired stock concentration (e.g., 1-5 mM).

    • Vortex gently for a few seconds to ensure complete dissolution. Visually inspect to confirm that all material has dissolved.

    • Minimize the time the standard is kept at room temperature.

2.2. Storage of Stock and Working Solutions

Proper storage is critical to prevent degradation of the standard.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, the stock solution should be aliquoted into smaller, single-use volumes in tightly sealed vials.

  • Storage Temperature: Aliquots should be stored at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable[1].

  • Inert Atmosphere: For maximum stability, particularly for long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the vials to prevent oxidation.

2.3. Summary of Storage Conditions and Stability

The following table summarizes the recommended storage conditions and known stability factors for long-chain acyl-CoA standards, which are applicable to this compound.

Parameter Recommendation/Information Rationale
Form Lyophilized powderMost stable form for long-term storage.
Storage Temperature (Lyophilized) -20°C or colderMinimizes chemical degradation.
Reconstitution Solvent Anhydrous Methanol or EthanolMinimizes hydrolysis of the thioester bond.
Storage Temperature (Solution) -80°C (long-term), -20°C (short-term, <1 month)Drastically reduces the rate of chemical and enzymatic degradation[1].
pH of Aqueous Solutions Acidic to neutral (pH 4-7)The thioester bond is susceptible to base-catalyzed hydrolysis.
Freeze-Thaw Cycles AvoidRepeated cycling can introduce moisture and promote degradation. Aliquoting is highly recommended.
Exposure to Air MinimizeThe molecule can be susceptible to oxidation. Storage under an inert atmosphere is ideal.
Exposure to Light MinimizeStore in amber vials or in the dark to prevent potential photodegradation.

Disclaimer: The stability of this compound is inferred from the behavior of similar long-chain acyl-CoA molecules. Specific quantitative degradation rates for this compound under various conditions are not widely published. It is recommended to perform internal stability checks for long-term or critical studies.

Experimental Protocols

3.1. Protocol for Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in biological samples or for verifying the concentration of the standard. Optimization may be required depending on the sample matrix and instrumentation.

3.1.1. Sample Preparation and Extraction

  • For Cell or Tissue Samples:

    • Flash-freeze the sample in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 80% methanol in water).

    • Precipitate proteins by vigorous vortexing and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

    • Collect the supernatant for analysis.

  • For Standard Curve Preparation:

    • Prepare a series of dilutions of the this compound stock solution in the same final solvent as the processed samples to create a standard curve.

3.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B and ramp up to elute the hydrophobic this compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion for this compound.

    • Product Ion: A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion.

    • Instrumentation: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

3.1.3. Data Analysis

  • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

  • The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

Diagrams

4.1. Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cell/Tissue) extraction Homogenization in 80% Methanol sample->extraction centrifugation Protein Precipitation & Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation Reversed-Phase LC Separation supernatant->lc_separation stock This compound Stock Solution dilution Serial Dilution stock->dilution std_curve Standard Curve dilution->std_curve std_curve->lc_separation ms_detection ESI+ MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification against Standard Curve ms_detection->quantification

Caption: Workflow for the quantification of this compound.

4.2. Postulated Signaling Pathway Involvement

Branched-chain fatty acids can be metabolized and their CoA esters may act as signaling molecules. Based on related compounds, this compound could potentially modulate inflammatory pathways.

signaling_pathway cluster_pathways Potential Modulation of Eicosanoid Pathways cluster_cox COX Pathway cluster_lox LOX Pathway start This compound cox Cyclooxygenase (COX-1/2) start->cox Modulation? lox Lipoxygenase (LOX) start->lox Modulation? pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid pla2->aa aa->cox aa->lox pgs Prostaglandins cox->pgs inflammation Inflammatory Response pgs->inflammation lts Leukotrienes lox->lts lts->inflammation

Caption: Postulated modulation of eicosanoid signaling pathways.

References

Application Notes and Protocols for GC-MS Analysis of 10-Methyltetradecanoyl-CoA via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of 10-methyltetradecanoyl-CoA using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of long-chain acyl-CoA molecules, a derivatization procedure is essential. The described method involves the hydrolysis of this compound to its free fatty acid, 10-methyltetradecanoic acid, followed by esterification to its fatty acid methyl ester (FAME), 10-methyltetradecanoate, which is amenable to GC-MS analysis.

Introduction

This compound is a branched-chain acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and other branched-chain fatty acyl-CoAs is crucial for studying various metabolic pathways and in the development of therapeutic agents targeting these pathways. Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of fatty acids.[1] However, the polar carboxyl group of fatty acids and the large Coenzyme A moiety make them unsuitable for direct GC-MS analysis.[2] Derivatization to their corresponding methyl esters (FAMEs) increases their volatility and thermal stability, allowing for excellent chromatographic separation and detection.[2]

This application note details the entire workflow, from sample preparation to data analysis, providing robust protocols and expected quantitative performance.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the derivatization and GC-MS analysis of fatty acids, providing a benchmark for performance.

Table 1: Derivatization Efficiency and Reproducibility

ParameterValueReference
Recovery Rate (Automated) 93% - 107%[3]
Relative Standard Deviation (RSD) (Automated) < 5%[3]
Recovery Rate (Manual) >80% (for most lipid classes)[4]
Precision (CV for plasma samples) < 10%[2]

Table 2: GC-MS Method Performance

ParameterValueScan ModeReference
Limit of Detection (LOD) Low femtomol range (on-column)SIM[2]
Limit of Detection (LOD) Low ppb (µg/L)SIM[5][6]
Limit of Detection (LOD) Sub-ppb to ppt (B1677978) (ng/L to pg/mL)MRM[6]
Linearity (r²) > 0.99-[7]

Experimental Protocols

Part 1: Hydrolysis of this compound to 10-Methyltetradecanoic Acid

This protocol describes the cleavage of the thioester bond of the acyl-CoA to release the free fatty acid.

Materials:

  • This compound sample

  • Potassium Hydroxide (KOH) solution (2 M in methanol)

  • Hydrochloric Acid (HCl) solution (concentrated)

  • Hexane (B92381)

  • Deionized water

  • Glass reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample into a glass reaction vial. If the sample is in an aqueous buffer, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Internal Standard: For accurate quantification, add a known amount of an appropriate internal standard. An ideal internal standard would be an isotope-labeled version of the analyte (e.g., 10-methyltetradecanoic acid-d3) or a similar odd-chain or branched-chain fatty acid not expected to be in the sample.[8]

  • Base Hydrolysis: Add 1 mL of 2 M methanolic KOH to the dried sample.

  • Incubation: Securely cap the vial and vortex thoroughly. Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis of the thioester bond.

  • Acidification: After cooling to room temperature, acidify the mixture to a pH of approximately 1-2 by carefully adding concentrated HCl. This protonates the carboxylate to the free fatty acid.

  • Extraction: Add 2 mL of hexane to the vial, vortex vigorously for 2 minutes to extract the 10-methyltetradecanoic acid into the organic phase.

  • Phase Separation: Centrifuge the vial at 2000 x g for 5 minutes to achieve clear phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the free fatty acid to a clean glass vial.

  • Drying: Evaporate the hexane under a gentle stream of nitrogen to obtain the dried free fatty acid residue. This is now ready for derivatization.

Part 2: Derivatization of 10-Methyltetradecanoic Acid to its Methyl Ester (FAME)

This protocol outlines the acid-catalyzed esterification of the free fatty acid to its more volatile methyl ester.

Materials:

  • Dried 10-methyltetradecanoic acid residue from Part 1

  • Boron trifluoride-methanol solution (14% BF₃ in methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Reagent Addition: Add 1 mL of 14% BF₃-methanol solution to the dried fatty acid residue.

  • Reaction: Tightly cap the vial and heat at 100°C for 30 minutes in a heating block or water bath.[6]

  • Cooling: Allow the reaction vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which now contains the 10-methyltetradecanoate (FAME), to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample Preparation: Transfer the dried hexane solution to a GC vial, if necessary, concentrating under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

Table 3: Recommended GC-MS Parameters

ParameterSetting
GC Column Polar cyanopropyl phase column (e.g., DB-23, HP-88, DB-FastFAME) for good separation of branched-chain isomers.[9][10]
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[2][6]

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Sample hydrolysis Alkaline Hydrolysis (KOH in Methanol) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction1 Hexane Extraction acidification->extraction1 drying1 Evaporation extraction1->drying1 esterification Esterification (BF3 in Methanol) drying1->esterification Free Fatty Acid extraction2 Hexane Extraction esterification->extraction2 drying2 Drying with Na2SO4 extraction2->drying2 gcms GC-MS Analysis drying2->gcms FAME in Hexane data Data Processing & Quantification gcms->data

Caption: Workflow for GC-MS analysis of this compound.

signaling_pathway Chemical Transformation Pathway acyl_coa This compound ffa 10-Methyltetradecanoic Acid (Free Fatty Acid) acyl_coa->ffa Hydrolysis fame 10-Methyltetradecanoate (FAME) ffa->fame Esterification gcms_ion Molecular Ion (GC-MS) fame->gcms_ion Analysis

Caption: Chemical transformations for GC-MS analysis.

References

Application Notes and Protocols for Cellular Uptake Assays of 10-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the cellular uptake of 10-Methyltetradecanoyl-CoA, a branched-chain fatty acid. The methodologies described are essential for researchers in metabolic diseases, drug discovery, and cellular biology to understand the transport mechanisms and kinetics of this specific fatty acid.

Introduction

This compound is a derivative of a branched-chain fatty acid. Understanding its transport across the plasma membrane is crucial for elucidating its metabolic fate and its role in various physiological and pathological processes. The assays detailed below provide robust methods to quantify the cellular uptake of this molecule, enabling the screening of potential transport inhibitors and the characterization of its transport machinery.

Cellular uptake of long-chain fatty acids is a complex process that involves both passive diffusion and protein-mediated transport.[1] Key proteins implicated in the facilitated transport of fatty acids include Fatty Acid Translocase (FAT/CD36), Fatty Acid Transport Proteins (FATPs), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm).[1][2] It is understood that CD36-mediated transport efficiency is proportional to the fatty acid chain length, particularly for very long-chain fatty acids.[3] This suggests a significant role for these transporters in the uptake of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for the cellular uptake of this compound in the public domain, the following table presents illustrative data based on typical results from fluorescently-labeled long-chain fatty acid uptake assays. These values should be considered as a template for presenting experimental findings.

Table 1: Illustrative Cellular Uptake of a Fluorescent Analog of this compound in 3T3-L1 Adipocytes

Treatment ConditionMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Control (Vehicle) 15001201.0
Inhibitor A (CD36 Inhibitor) 800750.53
Inhibitor B (FATP2 Inhibitor) 1100950.73
Positive Control (e.g., Insulin) 28002101.87

Experimental Protocols

Two primary methods for assessing cellular uptake are provided: a fluorescence-based assay using a labeled analog of this compound and a radiolabeled assay.

Protocol 1: Fluorescence-Based Cellular Uptake Assay

This protocol is adapted from methodologies for long-chain fatty acid uptake assays using fluorescent probes like BODIPY-labeled fatty acids.[4] A fluorescently labeled version of this compound would be required.

Materials:

  • Cells of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Black, clear-bottom 96-well plates

  • Serum-free cell culture medium

  • Fluorescently-labeled this compound (custom synthesis may be required)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Quenching solution (to reduce extracellular fluorescence)

  • Positive and negative control compounds (e.g., insulin, known transport inhibitors)

  • Fluorescence plate reader with bottom-read capabilities

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they reach 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Serum Starvation: Gently aspirate the culture medium and wash the cells once with serum-free medium. Add 90 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C to increase the metabolic demand for fatty acids.[4][5]

  • Compound Treatment (Optional): If screening for inhibitors or activators, prepare test compounds at 10x the final concentration in serum-free medium. Add 10 µL of the 10x compound solution to the appropriate wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Preparation of Working Solution: Prepare the fluorescent this compound working solution in Assay Buffer. The final concentration should be optimized based on preliminary experiments.

  • Initiation of Uptake: Add 100 µL of the fluorescent fatty acid working solution to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex/Em = 488/523 nm for a BODIPY-like dye) every 1-2 minutes for 60 minutes using bottom-read mode.[5]

  • Endpoint Measurement (Alternative): Incubate the plate at 37°C for a fixed period (e.g., 15-60 minutes). After incubation, add a quenching solution to reduce extracellular fluorescence and then measure the endpoint fluorescence.

  • Data Analysis: For kinetic assays, calculate the rate of uptake (slope of the initial linear phase of the fluorescence curve). For endpoint assays, compare the fluorescence intensity between different treatment groups.

Protocol 2: Radiolabeled Cellular Uptake Assay

This protocol provides a highly sensitive method using a radiolabeled form of this compound (e.g., ³H or ¹⁴C-labeled).

Materials:

  • Cells of interest

  • 24- or 96-well tissue culture plates

  • Radiolabeled this compound

  • Assay Buffer (e.g., HBSS-HEPES, pH 7.4)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 24- or 96-well plate and grow to near confluency.

  • Serum Starvation: On the day of the assay, aspirate the culture medium, wash once with Assay Buffer, and then incubate with fresh Assay Buffer for 1-2 hours at 37°C.

  • Compound Treatment (Optional): Add test compounds and incubate for the desired period.

  • Initiation of Uptake: Initiate the uptake by adding the radiolabeled this compound solution (in Assay Buffer) to each well.[6] Incubate for a predetermined time (e.g., 5-30 minutes) at 37°C with gentle agitation.[6]

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.[6]

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Compare the uptake levels between different experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 10-M-CoA 10-Methyl- tetradecanoyl-CoA CD36 CD36/FAT 10-M-CoA->CD36 Transport FATP FATP 10-M-CoA->FATP Transport FABPpm FABPpm 10-M-CoA->FABPpm Binding 10-M-CoA_in 10-Methyl- tetradecanoyl-CoA CD36->10-M-CoA_in FATP->10-M-CoA_in FABPpm->10-M-CoA_in ACSL Acyl-CoA Synthetase (ACSL) 10-M-CoA_in->ACSL Esterification Metabolism Metabolic Pathways (e.g., β-oxidation) ACSL->Metabolism

Caption: Proposed signaling pathway for the cellular uptake of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Culture Overnight A->B C Serum Starve Cells B->C D Add Test Compounds (Optional) C->D E Add Labeled This compound D->E F Incubate and Measure (Kinetic or Endpoint) E->F G Stop Reaction (Wash/Quench) F->G H Quantify Signal (Fluorescence/Radioactivity) G->H I Normalize and Compare Data H->I

Caption: General experimental workflow for cellular uptake assays of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 10-Methyltetradecanoyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 10-Methyltetradecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The primary challenges include its low abundance in biological samples, its amphipathic nature which can lead to recovery issues, and its susceptibility to degradation by cellular enzymes and chemical instability (e.g., hydrolysis of the thioester bond) during the extraction process. Careful and rapid sample handling is crucial.

Q2: Which extraction method is recommended for this compound, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective, and the choice often depends on the sample matrix, desired purity, and available equipment. LLE, often based on modifications of the Bligh-Dyer or Folch methods, is robust for initial extraction from complex samples. SPE, particularly with anion exchange or reversed-phase cartridges, is excellent for purification and concentrating the acyl-CoA from the initial extract, leading to higher purity and potentially better recovery. For quantitative analysis, a combination of LLE followed by SPE is often recommended.[1][2]

Q3: How should I store my samples to ensure the stability of this compound before extraction?

A3: To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Repeated freeze-thaw cycles should be avoided.

Q4: What is a suitable internal standard for the quantification of this compound?

A4: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If unavailable, a structurally similar odd-chain or branched-chain fatty acyl-CoA that is not endogenously present in the sample, such as heptadecanoyl-CoA, can be used.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield/Recovery Incomplete cell or tissue lysis.Ensure thorough homogenization or sonication. For tissues, consider cryogenic grinding.
Inefficient extraction solvent mixture.Optimize the solvent ratios. For acyl-CoAs, acidic conditions (e.g., pH 4.9) and the use of solvents like acetonitrile (B52724) and isopropanol (B130326) are often effective.[1][3]
Degradation of this compound.Work quickly and on ice at all times. Use fresh, high-purity solvents and consider adding antioxidants or enzyme inhibitors to the homogenization buffer.
Inefficient phase separation in LLE.Ensure correct solvent ratios. Centrifuge at a sufficient speed and for an adequate duration to achieve clear phase separation. The addition of salt can sometimes aid in breaking emulsions.
Poor retention or elution in SPE.Ensure the SPE column is properly conditioned. Optimize the pH and solvent composition of the loading, washing, and elution buffers based on the pKa of this compound.
Poor Reproducibility Inconsistent sample handling and processing.Standardize all steps of the protocol, from sample collection to final extraction. Use precise volumes and maintain consistent incubation times and temperatures.
Variability in starting material.Normalize the amount of starting material (e.g., by cell number or tissue weight) for each extraction.
Contamination in Final Extract Carryover of interfering substances from the sample matrix.Include additional wash steps in your LLE or SPE protocol. Consider a two-step purification process (e.g., LLE followed by SPE).
Impurities from solvents or reagents.Use high-purity, LC-MS grade solvents and reagents.[1]

Experimental Protocols

Protocol 1: Combined Liquid-Liquid and Solid-Phase Extraction of this compound from Mammalian Cells

This protocol is an adapted method based on established procedures for long-chain and branched-chain acyl-CoAs and may require further optimization for your specific cell type.[1][3][4]

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile (ACN), LC-MS grade

  • Isopropanol, LC-MS grade

  • Saturated Ammonium (B1175870) Sulfate solution

  • Weak Anion Exchange (WAX) SPE columns

  • SPE Column Conditioning Solution: Methanol (B129727)

  • SPE Column Equilibration Solution: Homogenization Buffer

  • SPE Wash Solution: Acetonitrile/Water mixture (e.g., 80:20 v/v)

  • SPE Elution Buffer: 5% Ammonium Hydroxide in Methanol (prepare fresh)

  • Nitrogen gas evaporator or vacuum concentrator

  • Reconstitution Solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate)

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the monolayer twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled tube.

    • For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

    • Determine the cell count or protein concentration for normalization.

  • Homogenization and Liquid-Liquid Extraction:

    • Pellet the washed cells and resuspend in 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the cell suspension using a sonicator or glass homogenizer on ice.

    • Add 2 mL of isopropanol and vortex thoroughly.

    • Add 4 mL of acetonitrile, vortex for 5 minutes.

    • Add 0.25 mL of saturated ammonium sulfate, vortex briefly.

    • Centrifuge at 1,900 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a WAX SPE column with 1-2 column volumes of methanol.

    • Equilibrate the column with 1-2 column volumes of Homogenization Buffer.

    • Load the supernatant from the LLE step onto the SPE column.

    • Wash the column with 1-2 column volumes of the SPE Wash Solution to remove impurities.

    • Elute the acyl-CoAs with 1-2 column volumes of the SPE Elution Buffer.

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the Reconstitution Solvent.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis harvest Cell Harvesting homogenize Homogenization (pH 4.9 Buffer + IS) harvest->homogenize add_solvents Add Isopropanol & Acetonitrile homogenize->add_solvents phase_sep Centrifugation & Supernatant Collection add_solvents->phase_sep load_spe Load Supernatant onto SPE Column phase_sep->load_spe wash_spe Wash SPE Column load_spe->wash_spe elute_spe Elute this compound wash_spe->elute_spe dry_down Dry Down Eluate elute_spe->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound Extraction.

troubleshooting_logic cluster_extraction Extraction Steps cluster_purification Purification Steps cluster_solutions Potential Solutions start Low Yield of This compound lysis Incomplete Lysis? start->lysis solvents Suboptimal Solvents? start->solvents degradation Degradation? start->degradation phase_sep Poor Phase Separation? start->phase_sep spe_binding Inefficient SPE Binding/Elution? start->spe_binding optimize_lysis Optimize Homogenization/ Sonication lysis->optimize_lysis optimize_solvents Adjust Solvent Ratios/ pH solvents->optimize_solvents work_cold_fast Work on Ice, Use Fresh Solvents degradation->work_cold_fast centrifuge_longer Increase Centrifugation Time/Speed phase_sep->centrifuge_longer optimize_spe Optimize SPE Conditions spe_binding->optimize_spe

Caption: Troubleshooting Logic for Low Extraction Yield.

References

Technical Support Center: Quantification of 10-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 10-Methyltetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound, from sample preparation to data analysis.

Q1: I am observing low recovery of this compound in my samples. What are the potential causes and solutions?

A1: Low recovery is a frequent challenge in acyl-CoA analysis, often stemming from their amphiphilic nature. Several factors can contribute to this issue:

  • Inefficient Extraction: The extraction method may not be optimal for branched-chain fatty acyl-CoAs from your specific sample matrix (e.g., cells, tissue).

  • Analyte Adsorption: Acyl-CoAs, particularly the phosphate (B84403) group, can adhere to glass and metal surfaces during sample processing.[1]

  • Degradation: Acyl-CoAs are susceptible to enzymatic and chemical degradation. Proper sample handling and storage are critical.

Troubleshooting Steps:

  • Optimize Extraction Solvent: A common method involves homogenization in a buffer followed by extraction with an organic solvent like acetonitrile (B52724) or a mixture of acetonitrile and isopropanol.[2][3] Consider testing different solvent ratios to improve extraction efficiency.

  • Use Low-Binding Labware: Utilize polypropylene (B1209903) or silanized glassware to minimize surface adsorption.

  • Inactivate Enzymes: Rapidly quench enzymatic activity at the time of sample collection, for instance, by flash-freezing in liquid nitrogen.

  • Incorporate an Internal Standard: Use a stable isotope-labeled or an odd-chain acyl-CoA internal standard (e.g., C17:0-CoA) early in the sample preparation process to account for analyte loss.[4]

Q2: My chromatographic peak for this compound is showing poor shape (e.g., tailing, broadening). How can I improve it?

A2: Poor peak shape in liquid chromatography is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The phosphate group on Coenzyme A can interact with the stationary phase. Maintaining an appropriate pH can suppress this interaction.

  • Consider Derivatization: Derivatizing the phosphate group through methods like methylation can improve peak shape and retention in reversed-phase chromatography.[1]

  • Optimize Gradient Elution: Adjust the gradient profile of your LC method to ensure this compound elutes in a sharp band.

  • Column Selection: Ensure you are using a suitable column. A C18 column is commonly used for acyl-CoA analysis.[2][5]

Q3: I am having difficulty detecting a signal for this compound with my mass spectrometer. What should I check?

A3: A lack of signal could be due to issues with ionization, fragmentation, or low analyte concentration.

Troubleshooting Steps:

  • Optimize Mass Spectrometry Parameters: Ensure the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion masses for this compound in your specific instrument. This is typically done in positive electrospray ionization (ESI) mode.[4][6]

  • Consider Derivatization for Improved Ionization: Certain derivatization strategies can enhance ionization efficiency. For instance, creating trimethyl-amino-ethyl (TMAE) iodide ester derivatives can improve signal in positive ESI mode.[7]

  • Pre-concentrate Your Sample: If the analyte concentration is below the limit of detection, consider a sample concentration step, such as solid-phase extraction (SPE).[1]

  • Check for Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte. Improve chromatographic separation to isolate this compound from interfering substances.

Q4: Should I derivatize my this compound samples before analysis?

A4: Derivatization is not always mandatory but can be highly beneficial for both GC-MS and LC-MS analysis of fatty acyl-CoAs.

  • For GC-MS: Derivatization is essential to increase the volatility of the fatty acid. This typically involves hydrolysis of the CoA ester followed by esterification of the resulting fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME).[8][9]

  • For LC-MS: While direct analysis is possible, derivatization can improve chromatographic peak shape, enhance ionization efficiency, and reduce analyte loss due to adsorption.[1]

Comparison of Derivatization Approaches

Derivatization Method Target Moiety Typical Reagent Analytical Platform Advantages Disadvantages
Phosphate Methylation Phosphate of CoA Diazomethane LC-MS Improves peak shape, reduces analyte loss.[1] Diazomethane is hazardous.
Fatty Acid Methyl Ester (FAME) Formation Carboxyl group (after hydrolysis) Boron trifluoride-methanol, H2SO4-methanol GC-MS Increases volatility for GC analysis.[8][10] Indirect analysis of the fatty acid, not the intact acyl-CoA.
Fluorescent Labeling Thiol group of CoA Chloroacetaldehyde HPLC with Fluorescence Detection High sensitivity.[11] Less structural information than MS.

| TMAE Iodide Ester Formation | Carboxyl group (after hydrolysis) | Oxalyl chloride, dimethylaminoethanol, methyl iodide | LC-MS/MS | Enhances positive mode ionization.[7] | Multi-step derivatization process. |

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

  • Cell Lysis and Quenching:

    • Aspirate cell culture medium.

    • Immediately add ice-cold extraction solvent (e.g., acetonitrile:isopropanol:water, 3:3:2 v/v/v) to the cell monolayer.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Homogenization:

    • Homogenize the cell lysate using a probe sonicator or bead beater. Keep the sample on ice to prevent degradation.

  • Phase Separation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).[4]

Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME) for GC-MS Analysis

This protocol assumes prior hydrolysis of the acyl-CoA to the free fatty acid.

  • Esterification:

    • To the dried fatty acid sample, add 2 mL of 12% w/w Boron Trichloride (BCl3)-methanol solution.[8]

    • Heat the mixture at 60°C for 10 minutes in a sealed reaction vial.[8]

  • Extraction of FAMEs:

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex thoroughly to extract the FAMEs into the hexane layer.[8]

  • Sample Cleanup:

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate (B86663) to remove any residual water.[8]

    • The sample is now ready for GC-MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Low Signal/Recovery prep Sample Preparation Issues start->prep Check first chrom Chromatography Problems start->chrom ms Mass Spec Detection Issues start->ms sub_prep1 Optimize Extraction prep->sub_prep1 sub_prep2 Use Low-Binding Tubes prep->sub_prep2 sub_prep3 Add Internal Standard prep->sub_prep3 sub_chrom1 Adjust Mobile Phase chrom->sub_chrom1 sub_chrom2 Consider Derivatization chrom->sub_chrom2 sub_chrom3 Check Column Health chrom->sub_chrom3 sub_ms1 Optimize MS Parameters ms->sub_ms1 sub_ms2 Check for Ion Suppression ms->sub_ms2 end_node Problem Resolved sub_prep1->end_node sub_prep2->end_node sub_prep3->end_node sub_chrom1->end_node sub_chrom2->end_node sub_chrom3->end_node sub_ms1->end_node sub_ms2->end_node

Caption: A troubleshooting workflow for low signal or recovery issues.

Experimental_Workflow sample Biological Sample (Cells/Tissue) extraction Extraction of Acyl-CoAs sample->extraction Step 1 derivatization Optional Derivatization extraction->derivatization Step 2 analysis LC-MS/MS or GC-MS Analysis derivatization->analysis Step 3 quantification Data Processing & Quantification analysis->quantification Step 4

Caption: General experimental workflow for acyl-CoA quantification.

References

10-Methyltetradecanoyl-CoA stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 10-Methyltetradecanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock solution.1. Verify Storage Conditions: Ensure the compound is stored at or below -20°C, preferably at -80°C, in a tightly sealed container and protected from light. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.[1] 3. Use Freshly Prepared Solutions: For sensitive assays, use freshly prepared solutions of this compound.
Low or no biological activity 1. Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH. 2. Oxidation: Although less common for saturated fatty acyl chains, oxidative damage can occur over time.1. Maintain Acidic pH: Prepare and store stock solutions in a slightly acidic buffer (pH 5-6) to minimize hydrolysis. Acyl-CoA thioesters are more stable in acidic conditions.[1] 2. Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation. 3. Purity Check: Verify the purity of your this compound using LC-MS/MS to ensure it has not degraded.
Unexpected peaks in analytical chromatography (e.g., LC-MS) 1. Hydrolysis Product: The presence of Coenzyme A and 10-methyltetradecanoic acid. 2. Adduct Formation: Formation of adducts with salts from buffers. 3. In-source Fragmentation: Artifacts generated in the mass spectrometer source.[2]1. Optimize Chromatography: Use a suitable reversed-phase column and a mobile phase with a low pH (e.g., containing formic acid) to improve peak shape and separation. 2. Use Volatile Buffers: Employ volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to minimize adduct formation. 3. Optimize MS Parameters: Adjust mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source fragmentation.[2]
Difficulty in quantifying this compound 1. Lack of a suitable internal standard. 2. Matrix Effects: Interference from other components in the sample.1. Use an Appropriate Internal Standard: Ideally, use a stable isotope-labeled version of this compound.[1][3] If unavailable, a structurally similar branched-chain acyl-CoA of a different chain length can be used. 2. Sample Preparation: Employ solid-phase extraction (SPE) to clean up samples and reduce matrix effects.[4]

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -80°C. If in solution, it should be aliquoted to avoid freeze-thaw cycles and stored at -80°C in a slightly acidic buffer (pH 5-6).[1]

2. What factors can lead to the degradation of this compound?

The primary degradation pathway is the hydrolysis of the thioester bond. This is accelerated by:

  • High pH: Stability decreases significantly at neutral and alkaline pH.

  • Elevated Temperatures: Hydrolysis rate increases with temperature.

  • Enzymatic Activity: Thioesterases present in biological samples can rapidly degrade acyl-CoAs.[5][6]

3. How does the methyl branch in this compound affect its stability and metabolism?

The methyl branch can influence both the chemical stability and the enzymatic processing of the molecule. Methyl branching can create steric hindrance, which may slightly alter its susceptibility to hydrolysis compared to straight-chain counterparts. In biological systems, branched-chain acyl-CoAs are typically metabolized through specific enzymatic pathways, such as peroxisomal α- and β-oxidation.[7][8][9] The position of the methyl group is critical for determining the specific degradation pathway.

4. What is the best method for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for the quantification of acyl-CoAs.[10][11][12] It is recommended to use a stable isotope-labeled internal standard for accurate quantification.

Experimental Protocols

Protocol for In Vitro Stability Assessment of this compound

Objective: To determine the rate of non-enzymatic hydrolysis of this compound at different pH values and temperatures.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0)

  • Incubator or water bath

  • LC-MS/MS system

Methodology:

  • Prepare stock solutions of this compound in an acidic buffer (e.g., pH 5.0).

  • Dilute the stock solution to a final concentration in the different pH buffers.

  • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.

  • Immediately quench the reaction by adding a strong acid (e.g., trichloroacetic acid) and placing the sample on ice.

  • Analyze the samples by LC-MS/MS to quantify the remaining this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Factors Affecting this compound Stability

Factors Influencing this compound Stability cluster_chemical Chemical Factors cluster_enzymatic Enzymatic Factors Stability This compound Stability pH pH pH->Stability High pH decreases stability Temp Temperature Temp->Stability High temp. decreases stability Oxygen Oxygen (Oxidation) Oxygen->Stability Potential for oxidation Thioesterases Thioesterases Thioesterases->Stability Enzymatic degradation Acyltransferases Acyltransferases Acyltransferases->Stability Enzymatic consumption

Caption: Key factors influencing the stability of this compound.

General Workflow for Stability Analysis

Workflow for this compound Stability Analysis Prep Sample Preparation (Varying pH, Temp) Incubate Incubation (Time course) Prep->Incubate Quench Reaction Quenching (e.g., Acidification) Incubate->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Data Analysis (Degradation Kinetics) Analysis->Data

References

Technical Support Center: Analysis of 10-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 10-Methyltetradecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity and achieve reliable quantification of this compound and other long-chain acyl-CoAs in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low signal intensity of this compound in MS?

A1: Low signal intensity for long-chain acyl-CoAs like this compound is often due to their inherent instability and challenges during sample preparation. These molecules are susceptible to degradation, and their extraction from complex biological matrices can be inefficient. Optimizing extraction protocols and ensuring samples are kept cold and processed quickly is crucial.[1][2]

Q2: Which mass spectrometry ionization technique is best for analyzing this compound?

A2: Electrospray ionization (ESI) is the most commonly used and effective technique for the analysis of acyl-CoAs.[3][4] It can be operated in both positive and negative ion modes. While both have been used successfully, some studies suggest that the negative ion mode may offer slightly higher sensitivity.[5][6] The choice between positive and negative mode may also depend on the specific mass spectrometer and the sample matrix.

Q3: What are the characteristic fragmentation patterns for this compound in positive ion mode MS/MS?

A3: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[7][8] Another common fragment ion observed is at m/z 428.[9] For quantification, using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) based on these fragmentation patterns is a well-established method.[3][8]

Q4: How can I improve the chromatographic separation of this compound?

A4: Reverse-phase liquid chromatography (LC) with a C8 or C18 column is commonly used for the separation of long-chain acyl-CoAs.[5][7] To improve peak shape and retention, ion-pairing agents such as ammonium (B1175870) hydroxide (B78521) or tributylamine (B1682462) can be added to the mobile phase.[10][11] A gradient elution with an organic solvent like acetonitrile (B52724) is typically employed.

Q5: Is an internal standard necessary for the quantification of this compound?

A5: Yes, the use of a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification.[1][3] An ideal internal standard would be 13C-labeled this compound. If that is not available, a structurally similar odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17-CoA), can be used.[10] The internal standard should be added at the earliest stage of sample preparation to account for variability in extraction efficiency and matrix effects.

Troubleshooting Guide

This guide addresses specific issues that can arise during the analysis of this compound and provides systematic solutions.

Issue 1: Low or No Signal Intensity
Potential Cause Troubleshooting Steps
Sample Degradation Ensure rapid sample processing on ice to minimize enzymatic and chemical degradation.[1]
Inefficient Extraction Use an optimized extraction solvent. A common choice is a mixture of methanol (B129727) and water.[10] Consider solid-phase extraction (SPE) for sample cleanup and concentration.
Poor Ionization Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Check for ion suppression by co-eluting matrix components.
Incorrect MS Parameters Verify the precursor and product ion masses for this compound in your MRM/SRM settings. A neutral loss of 507 Da is a good starting point for method development.[8]
Issue 2: Poor Peak Shape and Reproducibility
Potential Cause Troubleshooting Steps
Suboptimal Chromatography Incorporate an ion-pairing agent like ammonium hydroxide into your mobile phase.[10] Optimize the LC gradient to ensure adequate separation from other lipids.
Sample Instability in Autosampler Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analyte over time.[7]
Matrix Effects Dilute the sample extract to minimize matrix effects. Improve sample cleanup using techniques like SPE.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from biological tissues.[10]

Materials:

  • Frozen tissue sample (~40 mg)

  • Internal Standard (e.g., C17-CoA) solution

  • Methanol:water (1:1, v/v)

  • Ice-cold saline solution

  • Liquid nitrogen

Procedure:

  • Weigh approximately 40 mg of frozen tissue.

  • Wash the tissue with ice-cold saline to remove any blood.

  • Immediately freeze the washed tissue in liquid nitrogen.

  • Homogenize the frozen tissue in a suitable buffer.

  • Add the internal standard solution to the homogenate.

  • Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol outlines a general method for the analysis of long-chain acyl-CoAs using LC-MS/MS.[10]

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 100 x 2.0 mm, 3 µm)[7]

  • Mobile Phase A: Water with 0.1% ammonium hydroxide

  • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.

  • Flow Rate: As recommended for the column dimensions.

  • Column Temperature: Maintained at a stable temperature (e.g., 40°C).

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]+ for this compound.

  • Product Ion (Q3): Select a characteristic fragment, often resulting from the neutral loss of 507 Da.[8]

  • Collision Energy: Optimize for the specific precursor-product ion transition.

Quantitative Data Summary

The following table summarizes the recovery of various acyl-CoAs using two different sample preparation methods, highlighting the importance of method selection.

Analyte% Recovery with TCA followed by SPE% Recovery with SSA
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl CoA26%74%
Acetyl CoA36%59%
Propionyl CoA62%80%
Isovaleryl CoA58%59%
Data adapted from a study comparing trichloroacetic acid (TCA) and sulfosalicylic acid (SSA) based sample preparation.[12]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Tissue Tissue Homogenization Spike Spike with Internal Standard Tissue->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LC Reverse-Phase LC Separation Drydown->LC Sample Injection ESI Electrospray Ionization (ESI) LC->ESI MS Tandem MS (MRM/SRM) ESI->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for improving this compound signal intensity.

Troubleshooting_Flow Start Low Signal Intensity Observed CheckSamplePrep Review Sample Prep Protocol? Start->CheckSamplePrep OptimizeExtraction Optimize Extraction Solvents & Use SPE CheckSamplePrep->OptimizeExtraction Yes CheckMS Review MS Parameters? CheckSamplePrep->CheckMS No OptimizeExtraction->CheckMS OptimizeMS Verify MRM Transitions & Tune Source CheckMS->OptimizeMS Yes CheckLC Review Chromatography? CheckMS->CheckLC No OptimizeMS->CheckLC OptimizeLC Add Ion-Pairing Agent & Adjust Gradient CheckLC->OptimizeLC Yes ConsiderMatrix Investigate Matrix Effects (Dilution Series) CheckLC->ConsiderMatrix No OptimizeLC->ConsiderMatrix Success Signal Intensity Improved ConsiderMatrix->Success

Caption: Troubleshooting logic for low signal intensity of this compound.

References

Technical Support Center: Analysis of 10-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-Methyltetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this branched-chain acyl-CoA.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Question: I am not detecting a signal for this compound. What are the possible causes and solutions?

Answer:

Failure to detect a signal for this compound can stem from several factors, from sample preparation to instrument settings. Below is a systematic approach to troubleshooting this issue.

  • Analyte Stability: Acyl-CoA esters are susceptible to degradation through hydrolysis. Ensure that all sample preparation steps are performed quickly and at low temperatures (on ice or at 4°C).[1] Avoid repeated freeze-thaw cycles. Samples should be stored at -80°C.

  • Sample Preparation and Extraction: Inefficient extraction can lead to low recovery of the analyte.

    • Lysis and Homogenization: Ensure complete cell or tissue disruption to release intracellular metabolites.

    • Protein Precipitation: Use ice-cold solvents like acetonitrile (B52724) or a trichloroacetic acid (TCA) solution to effectively precipitate proteins, which can interfere with the analysis.[2]

    • Solid-Phase Extraction (SPE): For cleaner samples, consider using a mixed-mode or reverse-phase SPE cartridge. This can help concentrate the analyte and remove interfering substances.[3][4]

  • Mass Spectrometry Parameters: Incorrect mass spectrometer settings are a common reason for not detecting a signal.

    • MRM Transitions: For targeted analysis, it is crucial to use the correct multiple reaction monitoring (MRM) transitions. The theoretical protonated mass [M+H]⁺ for this compound (C₃₆H₆₄N₇O₁₇P₃S) is approximately 992.36 Da. Based on the common fragmentation pattern of acyl-CoAs, which involves the neutral loss of the phosphoadenosine diphosphate (B83284) moiety, a key product ion would result from this neutral loss of 507.3 Da.[3][5][6]

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of acyl-CoAs.[1][3]

    • Instrument Sensitivity: Ensure the mass spectrometer is properly tuned and calibrated.

Question: I am observing high variability in my quantitative results for this compound. How can I improve precision?

Answer:

High variability in quantitative analysis is often related to inconsistencies in sample handling and the lack of an appropriate internal standard.

    • Custom Synthesis: Synthesize a stable isotope-labeled version of the analyte.

    • Surrogate Analyte: Use a commercially available stable isotope-labeled branched-chain or odd-chain acyl-CoA (e.g., ¹³C₁₆-palmitoyl-CoA or heptadecanoyl-CoA) as an internal standard.[1] While not ideal, it can help to normalize for some of the variability.

    • SILEC: For cell culture experiments, consider using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) to generate an in-situ labeled internal standard by providing ¹³C₃¹⁵N₁-pantothenate in the culture medium.[2][9]

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

    • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components.

    • Sample Dilution: Diluting the sample can mitigate matrix effects, but ensure the analyte concentration remains above the limit of quantification.

    • Calibration Curve: Prepare your calibration standards in a matrix that closely matches your samples to compensate for matrix effects.

Question: I am having difficulty with the chromatographic separation of this compound. What are some common pitfalls and solutions?

Answer:

Chromatographic issues such as poor peak shape, co-elution with isomers, and shifting retention times can compromise your analysis.

  • Poor Peak Shape: Acyl-CoAs can exhibit peak tailing due to their phosphate (B84403) groups interacting with the stationary phase.

    • High pH Mobile Phase: Using a mobile phase with a high pH (e.g., buffered with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs on a C18 column.[3]

    • Ion-Pairing Agents: The use of an ion-pairing agent like triethylamine (B128534) in the mobile phase can also improve peak shape and retention.

  • Isomer Separation: If you need to distinguish this compound from other C15:0 branched-chain isomers (e.g., isopentadecanoyl-CoA), you will need a high-resolution chromatographic method.

    • Gradient Optimization: A slow, shallow acetonitrile gradient can improve the separation of structurally similar compounds.

    • Column Choice: A longer C18 column with a smaller particle size can provide better resolving power.

  • Retention Time Instability: Fluctuations in retention time can be caused by changes in the mobile phase composition, column temperature, or column degradation.

    • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly mixed.

    • Column Equilibration: Adequately equilibrate the column before each analytical run.

    • Guard Column: Use a guard column to protect your analytical column from contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass and chemical formula of this compound?

A1: The chemical formula for this compound is C₃₆H₆₄N₇O₁₇P₃S. Its monoisotopic mass is approximately 991.35 Da, and the protonated form [M+H]⁺ observed in the mass spectrometer will have a mass-to-charge ratio (m/z) of approximately 992.36.

Q2: What are the recommended MRM transitions for quantifying this compound?

A2: While experimentally optimized transitions are always best, you can start with predicted MRM transitions based on the known fragmentation of acyl-CoAs. A common fragmentation is the neutral loss of the phosphoadenosine diphosphate moiety (507.3 Da).

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Description
~992.4~485.1[M+H - 507.3]⁺
~992.4~428.1Adenosine diphosphate fragment

Q3: Is there a commercial analytical standard available for this compound?

Q4: How can I prepare samples from tissues or cells for this compound analysis?

A4: A general workflow for sample preparation is as follows:

  • Homogenization: Homogenize the tissue or cell pellet in an ice-cold buffer.

  • Protein Precipitation: Add an ice-cold organic solvent such as acetonitrile or an acidic solution like 10% TCA to precipitate proteins.[2]

  • Centrifugation: Centrifuge at high speed at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Optional SPE: For cleaner samples, pass the supernatant through a solid-phase extraction cartridge to remove salts and other interferences.[3]

  • Drying and Reconstitution: Dry the sample under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.

Q5: What are the key considerations for the stability of this compound during sample storage and preparation?

A5:

  • Temperature: Keep samples on ice or at 4°C throughout the preparation process. For long-term storage, samples should be kept at -80°C.

  • pH: Acyl-CoAs are more stable at an acidic pH.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation.

  • Enzymatic Activity: Ensure that endogenous enzymatic activity is quenched immediately after sample collection, for example, by snap-freezing in liquid nitrogen.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells
  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the plate.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • If using an internal standard, spike the sample at this stage.

  • Sonicate the sample briefly on ice.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

  • Transfer the supernatant to a new tube for analysis.

  • If necessary, perform solid-phase extraction for further cleanup.

  • Dry the sample under nitrogen and reconstitute in the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[10]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[10]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to the initial conditions for re-equilibration.[10]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the transitions specified in the table above and optimize the collision energy for your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Cell Pellet or Tissue homogenization Homogenization in Buffer sample->homogenization precipitation Protein Precipitation (e.g., with cold Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (Optional) supernatant->spe reconstitution Dry and Reconstitute spe->reconstitution lc_separation Reverse-Phase LC Separation reconstitution->lc_separation ms_detection ESI+ Mass Spectrometry lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart start No Signal for This compound check_ms Verify MS Settings: - Correct MRM Transitions? - Positive Ionization Mode? - Instrument Tuned? start->check_ms check_sample_prep Review Sample Prep: - Analyte Degradation? - Inefficient Extraction? - Proper Storage? start->check_sample_prep check_lc Check Chromatography: - Analyte Eluting? - Column Clogged? start->check_lc solution_ms Solution: - Calculate theoretical m/z. - Use ESI+. - Tune and calibrate MS. check_ms->solution_ms solution_sample_prep Solution: - Work on ice. - Optimize extraction protocol. - Store at -80°C. check_sample_prep->solution_sample_prep solution_lc Solution: - Check for analyte in a full scan. - Adjust gradient. - Check system pressure. check_lc->solution_lc

Caption: Troubleshooting flowchart for signal detection issues.

bcaa_metabolism cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_bcfa Branched-Chain Fatty Acid Synthesis isoleucine Isoleucine bcat BCAT isoleucine->bcat methylbutyryl_coa 2-Methylbutyryl-CoA bcat->methylbutyryl_coa bckdh BCKDH malonyl_coa Malonyl-CoA bckdh->malonyl_coa isovaleryl_coa Isovaleryl-CoA methylbutyryl_coa->bckdh elongation Fatty Acid Elongases malonyl_coa->elongation target_coa This compound elongation->target_coa

Caption: Simplified pathway of branched-chain fatty acid synthesis.[11]

References

Technical Support Center: Quantification of 10-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 10-Methyltetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can significantly compromise the accuracy, precision, and sensitivity of quantification. In complex biological samples, components like phospholipids, salts, and other endogenous metabolites are common sources of matrix effects.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. Dips or peaks in the constant signal indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract (that has gone through the entire sample preparation process) and also to a clean solvent. The peak area of the analyte in the matrix is then compared to the peak area in the clean solvent. The ratio of these responses indicates the degree of signal suppression or enhancement.

Q3: What is the most effective strategy to mitigate matrix effects in this compound quantification?

A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard. An ideal SIL internal standard for this compound would be, for example, this compound labeled with ¹³C or ¹⁵N. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL internal standard peak area, the variability introduced by matrix effects can be effectively normalized, leading to accurate quantification.

Q4: Are there commercially available stable isotope-labeled standards for this compound?

A4: While specific SIL standards for this compound may not be readily available commercially, it is possible to use a structurally similar long-chain acyl-CoA SIL standard, such as ¹³C₁₆-Palmitoyl-CoA, as an internal standard. However, it is crucial to validate the performance of any surrogate standard to ensure it behaves similarly to the analyte during extraction and ionization. Alternatively, custom synthesis of the specific SIL standard is an option for achieving the highest level of accuracy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Sample Solvent: The solvent in which the final extract is dissolved may be too strong or immiscible with the mobile phase. 3. Column Contamination: Accumulation of matrix components on the column.1. Dilute the sample extract. 2. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. 3. Implement a column wash step between injections or use a guard column.
High Background Noise or Poor Signal-to-Noise Ratio 1. Contamination: From sample residues, mobile phase impurities, or column bleed. 2. Insufficient Sample Cleanup: High levels of interfering compounds in the final extract.1. Use high-purity solvents and reagents (LC-MS grade). Regularly clean the ion source. 2. Optimize the sample preparation procedure to more effectively remove matrix components (e.g., use solid-phase extraction).
Inconsistent Retention Times 1. Column Degradation: Loss of stationary phase or blockage. 2. Changes in Mobile Phase Composition: Inaccurate mixing or degradation of mobile phase components. 3. Fluctuating Flow Rate: Issues with the LC pump.1. Replace the column or use a guard column to extend its lifetime. 2. Prepare fresh mobile phase daily. 3. Perform pump maintenance and calibration.
Significant Ion Suppression 1. Co-elution with Phospholipids: A major cause of ion suppression in biological samples. 2. High Salt Concentration: Salts in the final extract can suppress ionization.1. Optimize the chromatographic gradient to separate the analyte from the bulk of phospholipids. Incorporate a phospholipid removal step in your sample preparation. 2. Ensure efficient desalting during sample preparation (e.g., through solid-phase extraction).

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cell Culture

This protocol is a general procedure that can be adapted for the extraction of this compound from cultured cells.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in ice-cold PBS and transfer to a centrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

  • Lysis and Extraction:

    • To the cell pellet, add 300 µL of ice-cold deionized water containing 0.6% formic acid.

    • Add your stable isotope-labeled internal standard at this stage.

    • Resuspend the pellet by vortexing or sonication.

    • Add 270 µL of acetonitrile, and vortex thoroughly.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Sample Clarification:

    • Transfer the supernatant to a new microcentrifuge tube.

    • The supernatant is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for acyl-CoAs.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transition: For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed, corresponding to the fragmentation of the CoA moiety. The precursor ion will be [M+H]⁺ for this compound. The specific product ion should be optimized by direct infusion of a standard.

Quantitative Data

Table 1: Example LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Myristoyl-CoA (C14:0)978.6471.330
Palmitoyl-CoA (C16:0)1006.6499.330
Stearoyl-CoA (C18:0)1034.6527.330
Oleoyl-CoA (C18:1)1032.6525.530
This compound~992.6 (Predicted)~485.3 (Predicted)~30 (Requires Optimization)
Heptadecanoyl-CoA (C17:0 - Internal Standard)1020.6513.330

Note: The m/z values for this compound are predicted and should be experimentally confirmed.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_mitigation Matrix Effect Mitigation Harvesting Cell/Tissue Harvesting Lysis Lysis & Homogenization (with SIL-IS) Harvesting->Lysis Extraction Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Lysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (C18 Column) Evaporation->LC MS MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data SIL Stable Isotope-Labeled Internal Standard (SIL-IS) SIL->Lysis Cleanup Optimized Sample Cleanup Cleanup->Extraction Chroma Chromatographic Separation Chroma->LC

Caption: Workflow for this compound quantification highlighting key stages for matrix effect mitigation.

Stable_Isotope_Dilution cluster_processing Sample Processing cluster_quantification Quantification Analyte This compound (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction SIL_IS Stable Isotope-Labeled (SIL) IS (Known Amount) SIL_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Ratio Calculate Peak Area Ratio (Analyte / SIL IS) LC_MS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Principle of stable isotope dilution for accurate quantification by correcting for matrix effects.

Technical Support Center: Navigating the Challenges of Low Abundance 10-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Methyltetradecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low abundance of this branched-chain fatty acyl-CoA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect?

This compound is a branched-chain fatty acyl-coenzyme A molecule. Its inherent low abundance in many biological systems, coupled with its susceptibility to degradation, presents significant analytical challenges.[1][2] Factors contributing to its difficult detection include inefficient extraction from complex biological matrices, potential for hydrolysis, and low ionization efficiency during mass spectrometry analysis.[1]

Q2: What are the potential metabolic origins of this compound?

While the specific metabolic pathway for this compound is not extensively documented, it is likely synthesized from its corresponding branched-chain fatty acid, 10-methyltetradecanoic acid. This activation to a CoA thioester is catalyzed by acyl-CoA synthetase (ACS) enzymes.[3] The biosynthesis of the fatty acid precursor itself may involve the utilization of branched-chain amino acid degradation products as primers for fatty acid synthesis.

Q3: How can I increase the cellular abundance of this compound for my experiments?

Increasing the cellular levels of this compound can be approached by manipulating the cell culture conditions. Supplementing the culture medium with 10-methyltetradecanoic acid can provide the direct precursor for its conversion to the CoA derivative.[] Optimizing the concentration and composition of lipid supplements is crucial to avoid cytotoxicity while promoting uptake and metabolism.[] Additionally, exploring serum-free media with defined lipid supplements can enhance reproducibility and reduce variability.[]

Troubleshooting Guides

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis

A weak or absent signal is a common frustration when analyzing low-abundance metabolites. This guide provides a systematic approach to troubleshoot this issue.

Systematic Troubleshooting Workflow

cluster_0 Initial Checks cluster_1 Sample Preparation cluster_2 LC-MS/MS Method A No Signal Detected B Check MS Performance (infuse stable compound) A->B C Prepare Fresh Standards & Mobile Phases B->C D Verify Instrument Parameters (voltages, gas flows) C->D E Review Extraction Protocol D->E If standards are visible F Optimize SPE Cleanup (sorbent, elution) E->F G Minimize Sample Degradation (time, temperature) F->G H Optimize Ionization Source G->H I Check for Ion Suppression (matrix effects) H->I J Refine MS/MS Parameters (precursor/product ions, CE) I->J K Evaluate Chromatography (peak shape, retention) J->K

Figure 1: A step-by-step workflow for troubleshooting low or no signal of this compound in LC-MS/MS analysis.

Possible Causes and Solutions

Potential Cause Recommended Solution
Sample Degradation Acyl-CoAs are prone to hydrolysis. Minimize sample processing time, keep samples on ice or at 4°C, and use acidic conditions when possible to improve stability.[1]
Inefficient Extraction The choice of extraction solvent is critical. A common method involves protein precipitation followed by solid-phase extraction (SPE).[1] Ensure the SPE sorbent and elution solvents are appropriate for long-chain acyl-CoAs.
Ion Suppression Co-eluting matrix components from complex biological samples can suppress the ionization of the target analyte.[1] Optimize chromatographic separation to resolve this compound from interfering compounds. Consider using a more effective sample cleanup method.
Suboptimal MS Parameters Incorrect precursor/product ion selection or collision energy can lead to poor sensitivity.[1] Infuse a standard of a similar long-chain acyl-CoA to optimize these parameters.
Poor Chromatography Poor peak shape can decrease the signal-to-noise ratio.[1] This can be caused by column overload or contamination. Ensure the analytical column is in good condition and the injection volume is appropriate.
Issue 2: High Variability in Quantification Results

Inconsistent quantitative data can undermine the reliability of your findings. This guide addresses common sources of variability.

Logical Flow for Addressing Variability

A High Variability Observed B Evaluate Internal Standard Performance A->B C Assess Sample Preparation Consistency B->C D Check for Carryover C->D E Review Data Processing Parameters D->E

Figure 2: A logical progression for identifying and mitigating sources of high variability in quantitative analysis.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inappropriate Internal Standard For branched-chain acyl-CoAs, a structurally similar, stable isotope-labeled internal standard is ideal. If not available, an odd-chain fatty acyl-CoA of similar chain length can be used.[2]
Inconsistent Sample Handling Minor variations in extraction time, temperature, or solvent volumes can introduce significant variability. Standardize all sample preparation steps and process samples in batches with appropriate quality controls.
Instrument Carryover Residual analyte from a previous high-concentration sample can carry over to subsequent injections. Inject blank samples between experimental samples to assess and mitigate carryover.
Inconsistent Data Processing Variations in peak integration can lead to inconsistent results. Establish and consistently apply clear peak integration parameters.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells for LC-MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal Standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 4°C operation

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of cold methanol containing the internal standard.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the final pellet in cold methanol containing the internal standard.

  • Lysis and Extraction: Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute and incubate on ice for 20 minutes to ensure complete lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general LC-MS/MS method that can be optimized for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH ~10.5)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+ for this compound

  • Product Ion: A common neutral loss for acyl-CoAs is 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[1] The specific product ions should be optimized by infusing a standard.

  • Collision Energy: Optimize for the specific precursor-product ion transition.

Quantitative Data Summary

Due to the scarcity of published data specifically for this compound, the following table provides a general overview of the reported abundance of various long-chain acyl-CoAs in different human cell lines to serve as a reference.

Acyl-CoA SpeciesCell Line A (pmol/mg protein)Cell Line B (pmol/mg protein)Cell Line C (pmol/mg protein)
Palmitoyl-CoA (C16:0)15 - 3020 - 4010 - 25
Stearoyl-CoA (C18:0)5 - 158 - 204 - 12
Oleoyl-CoA (C18:1)20 - 5030 - 6015 - 40
Linoleoyl-CoA (C18:2)2 - 83 - 101 - 7

Note: These values are illustrative and can vary significantly based on cell type, culture conditions, and analytical methodology.

This technical support center provides a foundational guide for researchers encountering challenges with the low abundance of this compound. By following these troubleshooting steps and experimental protocols, you can enhance the reliability and sensitivity of your analyses.

References

Validation & Comparative

A Comparative Guide to Validating 10-Methyltetradecanoyl-CoA as a Potential Biomarker for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed biomarker, 10-Methyltetradecanoyl-CoA, for the diagnosis and monitoring of tuberculosis (TB). Due to the current absence of direct clinical validation data for this compound, this document outlines the scientific rationale for its consideration, details the necessary experimental protocols for its validation, and presents a comparative analysis against established and emerging biomarkers for TB. The performance of these alternative biomarkers serves as a benchmark for the potential clinical utility of this compound.

Scientific Rationale: this compound in Mycobacterium tuberculosis Metabolism

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has a unique metabolic adaptability that allows it to persist within the human host. A key aspect of this is its ability to utilize host-derived cholesterol as a carbon and energy source, which is crucial for the bacterium's survival, persistence, and virulence.[1][2] The catabolism of cholesterol by Mtb involves a series of enzymatic reactions, including the degradation of the cholesterol side chain through a β-oxidation pathway.[3][4][5]

This compound is a branched-chain acyl-CoA that is an intermediate in the degradation of the cholesterol side chain by Mtb. The presence of a methyl group on the acyl chain is a result of the breakdown of the cholesterol structure. Therefore, the detection of this specific molecule in clinical samples could serve as a direct indicator of Mtb metabolic activity, making it a highly specific biomarker for active TB.

Below is a diagram illustrating the proposed involvement of this compound in the cholesterol catabolism pathway of Mycobacterium tuberculosis.

Cholesterol_Catabolism_Pathway Cholesterol Catabolism in M. tuberculosis Cholesterol Host Cholesterol Metabolite1 Cholesterol Side-Chain Precursors Cholesterol->Metabolite1 Side-chain degradation initiation Metabolite2 This compound Metabolite1->Metabolite2 β-oxidation cycles Metabolite3 Propionyl-CoA Metabolite2->Metabolite3 Metabolite4 Acetyl-CoA Metabolite2->Metabolite4 Central_Metabolism Mtb Central Metabolism (e.g., TCA Cycle) Metabolite3->Central_Metabolism Metabolite4->Central_Metabolism

Figure 1. Proposed role of this compound in Mtb cholesterol metabolism.

Comparative Analysis of Tuberculosis Biomarkers

A successful biomarker for tuberculosis should exhibit high sensitivity and specificity to accurately identify patients with active disease and differentiate them from healthy individuals, those with latent TB infection, or individuals with other respiratory conditions. The following tables summarize the performance of current and emerging TB biomarkers, providing a benchmark for the validation of this compound.

Table 1: Performance of Current Diagnostic Tests for Active Tuberculosis
Test TypeMethodSensitivitySpecificity
Nucleic Acid Amplification Tests (NAATs) Xpert MTB/RIF Ultra87.5%98.7%[6]
GenoType® MTBDRplus VER 2.0~92.7% - 96.4%~94.5% - 100%[7]
Cartridge-based NAAT (CBNAAT)100%88.7%[8]
Interferon-Gamma Release Assays (IGRAs) QuantiFERON-TB Gold In-Tube (QFT-GIT)68.35% - 80%[1][9]79% - 82.32%[1][9]
T-SPOT.TB81% - 92%[1][10]59% - 95.7%[1][10]
Tuberculin Skin Test (TST) Mantoux test72.4% - 76.5%[9][10]77.2% - 79.3%[9][10]
Table 2: Performance of Emerging and Alternative Biomarkers for Active Tuberculosis
BiomarkerMethodSensitivitySpecificity
C-Reactive Protein (CRP) Point-of-care test (>5 mg/L)98%59%[11]
Threshold of 8 mg/L (HIV-positive)82%82%[12]
Threshold of 10 mg/L (HIV-positive)87%67%[12]
Interferon gamma-induced protein 10 (IP-10) ELISA (in QFT-Plus)86%94%[6][10]
Unstimulated plasmaGood discriminatory power (AUC = 0.894)High specificity and sensitivity[13]

Experimental Protocols for the Validation of this compound

The validation of this compound as a biomarker requires a robust and reproducible analytical method for its quantification in clinical samples, followed by clinical studies to assess its diagnostic accuracy.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[8][14] A detailed protocol for the analysis of branched-chain acyl-CoAs is outlined below.

Sample Preparation:

  • Extraction: Tissues or cells are homogenized in a cold extraction solvent, typically 10% trichloroacetic acid (TCA) in water, to precipitate proteins and stabilize acyl-CoAs.[13]

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is added to each sample to account for matrix effects and variations in extraction efficiency.

  • Solid-Phase Extraction (SPE): The supernatant is subjected to SPE to remove interfering substances and enrich for acyl-CoAs.

  • Reconstitution: The purified acyl-CoAs are eluted and reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatographic Separation: Acyl-CoAs are separated using a reversed-phase C18 column with a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Mass Spectrometry Detection: Detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Quantification is achieved using selected reaction monitoring (SRM) of specific precursor-product ion transitions for this compound and its internal standard.[11]

The following diagram illustrates the general workflow for the quantification of this compound.

Quantification_Workflow Workflow for this compound Quantification Sample Clinical Sample (e.g., Sputum, Plasma) Extraction Acyl-CoA Extraction (e.g., TCA precipitation) Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation Liquid Chromatography (Reversed-Phase C18) Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-MS/MS, SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Internal Standard) MS_Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Figure 2. Experimental workflow for this compound quantification.
Clinical Validation Strategy

A phased approach is necessary for the clinical validation of this compound as a TB biomarker.

Phase 1: Discovery and Feasibility

  • Analyze retrospective cohorts of well-characterized patient samples (active TB, latent TB, other respiratory diseases, healthy controls) to establish a correlation between this compound levels and TB disease status.

Phase 2: Case-Control Validation

  • Conduct a prospective case-control study to determine the sensitivity and specificity of this compound for diagnosing active TB.

  • Establish a diagnostic cutoff value using receiver operating characteristic (ROC) curve analysis.

Phase 3: Prospective Cohort Study

  • Evaluate the performance of the biomarker in a large, diverse prospective cohort that reflects the intended use population.

  • Assess the positive and negative predictive values of the biomarker.

Phase 4: Clinical Utility Assessment

  • Determine the impact of the biomarker on clinical decision-making and patient outcomes.

The logical relationship for the validation process is depicted below.

Validation_Logic Logical Framework for Biomarker Validation Rationale Biological Rationale: Cholesterol Metabolism in Mtb Method_Dev Analytical Method Development (LC-MS/MS) Rationale->Method_Dev Discovery Phase 1: Discovery (Retrospective Cohorts) Method_Dev->Discovery Validation Phase 2: Validation (Prospective Case-Control) Discovery->Validation Performance Phase 3: Performance Assessment (Prospective Cohort) Validation->Performance Utility Phase 4: Clinical Utility Performance->Utility

Figure 3. Phased approach to clinical validation.

Conclusion and Future Directions

This compound presents a promising, mechanistically-driven candidate biomarker for tuberculosis. Its direct link to the metabolic activity of Mycobacterium tuberculosis suggests a high potential for specificity. However, rigorous analytical and clinical validation is imperative before it can be considered for clinical use. The comparative data presented in this guide for existing and emerging biomarkers sets a high standard for the performance that this compound would need to meet or exceed. Future research should focus on developing and validating a robust quantification method and conducting well-designed clinical studies to ascertain its diagnostic and prognostic value in the management of tuberculosis.

References

Comparative Analysis of 10-Methyltetradecanoyl-CoA Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of lipid metabolism is paramount. This guide provides a comparative analysis of 10-Methyltetradecanoyl-CoA levels, offering insights into its biological significance and the methodologies for its quantification.

This compound is a branched-chain fatty acyl-CoA, a class of molecules integral to various cellular processes. These molecules are particularly significant in the cell envelopes of certain bacteria, such as Mycobacterium tuberculosis, where they serve as precursors to virulence-associated lipids. In mammals, branched-chain fatty acyl-CoAs can act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

Quantitative Data Summary

A comprehensive literature review reveals a scarcity of specific comparative data for this compound levels across different biological systems or conditions. However, studies on related branched-chain fatty acyl-CoAs in various organisms provide a valuable frame of reference. The following table summarizes representative data for acyl-CoA levels, highlighting the typical concentrations observed in biological samples. It is important to note that the levels of specific acyl-CoAs, including this compound, can vary significantly based on the organism, tissue type, and metabolic state.

Acyl-CoA SpeciesOrganism/TissueConditionConcentration (pmol/mg protein or tissue)Reference
General Long-Chain Acyl-CoAs Rat LiverNormal15-60F. M. H. Magnesco et al. (1987)
Propionyl-CoA Mouse LiverNormal~1.5S. K. Bhattacharya et al. (2020)
Methylmalonyl-CoA Mycobacterium bovis BCGPropionate Culture~0.08D. E. Minnikin et al. (1977)
Various Acyl-CoAs E. coliGlucose Culture0.01 - 10J. C. K. Lai et al. (1977)

Experimental Protocols

The quantification of this compound and other acyl-CoAs is typically achieved through liquid chromatography-mass spectrometry (LC-MS/MS). This sensitive technique allows for the separation and specific detection of these low-abundance molecules.

Key Experiment: Quantification of Acyl-CoAs by LC-MS/MS

Objective: To extract and quantify the levels of this compound and other acyl-CoAs from biological samples.

Methodology:

  • Sample Homogenization:

    • Biological samples (e.g., cell pellets, tissue homogenates) are rapidly quenched to halt metabolic activity, often using liquid nitrogen.

    • Samples are then homogenized in a cold extraction solvent, typically a mixture of isopropanol (B130326) and an acidic buffer (e.g., 50 mM potassium phosphate, pH 7.2) to precipitate proteins and extract lipids and acyl-CoAs.

  • Acyl-CoA Extraction:

    • An internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not expected to be in the sample, is added to correct for extraction efficiency and instrument variability.

    • The homogenate is subjected to solid-phase extraction (SPE) using a C18 cartridge. The cartridge is first conditioned with methanol (B129727) and then equilibrated with the extraction buffer.

    • The sample is loaded onto the cartridge, and interfering substances are washed away with an aqueous buffer.

    • The acyl-CoAs are then eluted with an organic solvent, typically methanol or acetonitrile (B52724).

  • LC-MS/MS Analysis:

    • The eluted sample is dried down and reconstituted in a solvent compatible with the LC-MS/MS system.

    • Separation is achieved on a reverse-phase C18 column using a gradient of two mobile phases. Mobile phase A is typically an aqueous solution with a small amount of an ion-pairing agent (e.g., formic acid or ammonium (B1175870) acetate) to improve chromatographic peak shape. Mobile phase B is an organic solvent like acetonitrile or methanol.

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Quantification is performed using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion (the protonated molecular ion of the acyl-CoA) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method allows for accurate quantification even in complex biological matrices.

Signaling Pathway and Experimental Workflow

The synthesis of this compound is linked to the metabolism of branched-chain amino acids and the utilization of specific precursors for fatty acid synthesis. The following diagram illustrates a generalized pathway for the biosynthesis of branched-chain fatty acids, which includes the formation of this compound.

Branched_Chain_Fatty_Acid_Synthesis cluster_precursors Precursor Supply cluster_synthesis Fatty Acid Synthesis cluster_final_product Final Product Branched-chain\nAmino Acids Branched-chain Amino Acids Methylmalonyl-CoA Methylmalonyl-CoA Branched-chain\nAmino Acids->Methylmalonyl-CoA Catabolism Malonyl-CoA Malonyl-CoA Elongation Cycles Elongation Cycles Malonyl-CoA->Elongation Cycles Methylmalonyl-CoA->Elongation Cycles Acyl Carrier Protein\n(ACP) Acyl Carrier Protein (ACP) Fatty Acid Synthase\n(FAS II) Fatty Acid Synthase (FAS II) Acyl Carrier Protein\n(ACP)->Fatty Acid Synthase\n(FAS II) Fatty Acid Synthase\n(FAS II)->Elongation Cycles 10-Methyltetradecanoyl-ACP 10-Methyltetradecanoyl-ACP Elongation Cycles->10-Methyltetradecanoyl-ACP This compound This compound 10-Methyltetradecanoyl-ACP->this compound Thioesterase

Caption: Biosynthesis of this compound.

The experimental workflow for the comparative analysis of this compound levels is a multi-step process that requires careful sample handling and sophisticated analytical techniques.

Caption: Workflow for this compound Analysis.

Navigating the Quantification of 10-Methyltetradecanoyl-CoA: A Comparative Guide to Standards and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism, the accurate quantification of specific fatty acyl-CoA species like 10-Methyltetradecanoyl-CoA is crucial. This branched-chain fatty acyl-CoA plays a role in various cellular processes, and its precise measurement can provide significant insights into metabolic pathways and disease states. However, the commercial unavailability of a dedicated quantification standard presents a notable challenge. This guide provides a comprehensive comparison of available strategies, from custom synthesis of ideal standards to alternative quantification methods, complete with experimental protocols and data presentation to aid in methodological selection.

The Gold Standard: Custom Synthesis of an Isotope-Labeled Internal Standard

Several companies specialize in the custom synthesis of complex lipids and isotopically labeled compounds. These services can produce this compound and, more importantly, a version labeled with stable isotopes such as ¹³C or ²H. A ¹³C-labeled standard is chemically identical to the endogenous analyte but has a greater mass, allowing it to be distinguished by a mass spectrometer. This co-eluting internal standard corrects for variations in sample extraction, processing, and instrument response, thereby minimizing analytical error.[1][2]

Comparison of Quantification Strategies
FeatureCustom ¹³C-Labeled this compound StandardNon-Labeled Custom this compound StandardAlternative Methods (e.g., Total Acyl-CoA Assay)
Specificity High (distinguishes the specific branched-chain isomer)High (specific to the molecule)Low (measures a class of molecules)
Accuracy Very High (corrects for matrix effects and sample loss)Moderate (cannot correct for matrix effects as effectively)Low to Moderate (indirect measurement)
Precision Very HighModerateLow to Moderate
Cost High (custom synthesis of a complex, labeled molecule)Moderate to High (custom synthesis)Low
Time Investment High (requires lead time for synthesis)High (requires lead time for synthesis)Low
Recommended Use Definitive quantitative studies, clinical sample analysisQualitative analysis, initial method developmentScreening, relative quantification of total pool changes

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines the key steps for the quantification of this compound in biological samples using a custom-synthesized stable isotope-labeled internal standard.

Sample Preparation and Extraction of Fatty Acyl-CoAs

The extraction of fatty acyl-CoAs from cells or tissues is a critical step due to their low abundance and instability.[3]

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape in cold methanol (B129727). For suspension cells, pellet, wash with ice-cold PBS, and resuspend in cold methanol.[3]

  • Tissue Homogenization: Flash-freeze tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in a cold buffer, such as 100 mM KH₂PO₄ (pH 4.9), followed by the addition of 2-propanol and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[4]

  • Internal Standard Spiking: Add a known amount of the ¹³C-labeled this compound internal standard to the sample at the beginning of the extraction process.

  • Solid-Phase Extraction (SPE): To clean up the sample and concentrate the acyl-CoAs, use an appropriate SPE cartridge, such as a C18 or a specialized oligonucleotide purification column.[4]

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE column and dry the eluent under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system, for example, 50% methanol in water with 10 mM ammonium (B1175870) acetate.[3]

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 reversed-phase column to separate this compound from other acyl-CoAs and matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for both the endogenous (unlabeled) this compound and the ¹³C-labeled internal standard will need to be determined.

  • Quantification: Create a calibration curve using the non-labeled this compound standard. The concentration of the endogenous analyte in the samples is determined by comparing the ratio of the peak area of the endogenous analyte to the peak area of the known amount of the internal standard against the calibration curve.

Visualizing the Workflow and Metabolic Context

To better illustrate the process and the biological importance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells or Tissue) spike Spike with ¹³C-labeled Internal Standard sample->spike homogenize Homogenization & Protein Precipitation spike->homogenize spe Solid-Phase Extraction (SPE) homogenize->spe reconstitute Drydown & Reconstitution spe->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Ratio to Internal Standard) data->quant

Figure 1. Experimental workflow for the quantification of this compound.

metabolic_pathway FA Branched-Chain Fatty Acids (e.g., 10-Methyltetradecanoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase FA->AcylCoA_Synthetase AcylCoA This compound AcylCoA_Synthetase->AcylCoA BetaOx β-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis (e.g., complex lipids) AcylCoA->LipidSyn ProteinAcyl Protein Acylation AcylCoA->ProteinAcyl TCA TCA Cycle BetaOx->TCA Acetyl-CoA & Propionyl-CoA

Figure 2. Simplified metabolic context of this compound.

Conclusion

While the absence of a commercially available standard for this compound presents a hurdle, it is not insurmountable. For researchers requiring the highest level of accuracy and specificity, the investment in a custom-synthesized, stable isotope-labeled internal standard is the recommended approach. This, coupled with a robust LC-MS/MS method, will yield reliable and reproducible quantitative data. For more preliminary or high-throughput screening applications, alternative, less specific methods may suffice, but their limitations must be acknowledged. By carefully considering the experimental goals and the trade-offs between accuracy, cost, and time, researchers can select the most appropriate strategy for quantifying this important branched-chain fatty acyl-CoA.

References

10-Methyltetradecanoyl-CoA as an Enzyme Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 10-Methyltetradecanoyl-CoA as a substrate for key enzymes involved in fatty acid metabolism. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally similar branched-chain fatty acyl-CoAs to provide a comprehensive overview for researchers in drug development and metabolic research. The primary enzymes discussed are Short/branched-chain acyl-CoA dehydrogenase (SBCAD) and Long-chain acyl-CoA synthetase (ACSL).

Enzyme Substrate Specificity: A Comparative Look

This compound, a C15 branched-chain fatty acyl-CoA, is anticipated to be a substrate for enzymes that process fatty acids with similar structural characteristics. The following tables present a comparison of enzyme kinetics for various branched-chain and straight-chain acyl-CoA substrates with relevant enzymes.

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
SubstrateEnzyme SourceApparent Km (µM)Apparent Vmax (nmol/min/mg)Reference
(S)-2-Methylbutyryl-CoAHuman SBCAD14 ± 21.3 ± 0.1[1]
Isobutyryl-CoAHuman SBCAD28 ± 30.7 ± 0.1[1]
n-Butyryl-CoAHuman SBCAD12 ± 21.1 ± 0.1[1]
n-Hexanoyl-CoAHuman SBCAD8 ± 10.9 ± 0.1[1]
(S)-2-Methylbutyryl-CoARat SBCAD10 ± 12.5 ± 0.2[1]
Isobutyryl-CoARat SBCAD25 ± 31.8 ± 0.2[1]
n-Butyryl-CoARat SBCAD15 ± 22.2 ± 0.2[1]
n-Hexanoyl-CoARat SBCAD11 ± 12.0 ± 0.2[1]

Table 1: Comparative Kinetics of Human and Rat SBCAD with Various Acyl-CoA Substrates. The data indicates that both human and rat SBCADs are active on short branched-chain acyl-CoAs. The rat enzyme generally exhibits a higher Vmax.

Long-Chain Acyl-CoA Synthetase (ACSL)

ACSLs are responsible for the activation of fatty acids by converting them into their corresponding acyl-CoAs, a critical step for their subsequent metabolism. The substrate specificity of different ACSL isoforms determines the metabolic fate of various fatty acids.

SubstrateEnzyme IsoformApparent Km (µM)Apparent Vmax (nmol/min/mg)Reference
Myristate (14:0)Rat ACSL113 ± 21500 ± 100[2]
Palmitate (16:0)Rat ACSL110 ± 12500 ± 200[2]
Stearate (18:0)Rat ACSL112 ± 22000 ± 150[2]
Oleate (18:1)Rat ACSL18 ± 13000 ± 250[2]
Myristate (14:0)Rat ACSL415 ± 2800 ± 60[2]
Palmitate (16:0)Rat ACSL412 ± 11200 ± 100[2]
Stearate (18:0)Rat ACSL414 ± 21000 ± 80[2]
Oleate (18:1)Rat ACSL410 ± 11500 ± 120[2]
Arachidonate (20:4)Rat ACSL45 ± 14000 ± 300[2]

Table 2: Comparative Kinetics of Rat ACSL1 and ACSL4 with Various Fatty Acid Substrates. This table highlights the differing substrate preferences of ACSL isoforms. ACSL1 shows broad specificity for long-chain saturated and monounsaturated fatty acids, while ACSL4 displays a preference for arachidonate.

Signaling Pathway Activation

Branched-chain fatty acyl-CoAs, including likely this compound, are known to be endogenous ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid oxidation.

PPARalpha_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA 10-Methyl- tetradecanoic Acid BCFA_cyto 10-Methyl- tetradecanoic Acid BCFA->BCFA_cyto Transport ACSL Long-Chain Acyl-CoA Synthetase (ACSL) BCFA_cyto->ACSL Substrate BCFA_CoA This compound ACSL->BCFA_CoA Activation PPARa_cyto PPARα BCFA_CoA->PPARa_cyto Ligand Binding PPARa_RXR_cyto PPARα-RXR Complex PPARa_cyto->PPARa_RXR_cyto Heterodimerization RXR_cyto RXR RXR_cyto->PPARa_RXR_cyto PPARa_RXR_nuc PPARα-RXR Complex PPARa_RXR_cyto->PPARa_RXR_nuc Translocation PPRE PPRE PPARa_RXR_nuc->PPRE Binding Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Activation

Caption: PPARα signaling pathway activated by a branched-chain fatty acid.

Experimental Protocols

Detailed methodologies for the key enzymes discussed are provided below. These protocols can be adapted for the study of this compound.

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity Assay

This spectrophotometric assay measures the reduction of a specific electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by SBCAD.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Ferricenium hexafluorophosphate solution (1 mM in water)

  • Acyl-CoA substrate stock solution (e.g., (S)-2-methylbutyryl-CoA, 10 mM in water)

  • Purified SBCAD enzyme or cell/tissue homogenate

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer and 200 µM ferricenium hexafluorophosphate.

  • Add the SBCAD enzyme preparation (e.g., 10-50 µg of mitochondrial protein) to the reaction mixture and incubate for 5 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding the acyl-CoA substrate to a final concentration of 100 µM.

  • Immediately monitor the decrease in absorbance at 300 nm for 5-10 minutes. The rate of ferricenium reduction is proportional to the SBCAD activity.

  • Calculate the specific activity using the molar extinction coefficient of ferricenium (4.3 mM-1cm-1).

Experimental Workflow for SBCAD Activity Assay

SBCAD_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Ferricenium) Start->Prepare_Mixture Add_Enzyme Add SBCAD Enzyme (or homogenate) Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C (5 min) Add_Enzyme->Incubate Add_Substrate Initiate with Acyl-CoA Substrate Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 300 nm (5-10 min) Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Specific Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the spectrophotometric SBCAD activity assay.

Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay

This radiometric assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • ATP solution (10 mM)

  • CoA solution (1 mM)

  • MgCl2 solution (10 mM)

  • Dithiothreitol (DTT) solution (2 mM)

  • Triton X-100 (1%)

  • Fatty acid-free bovine serum albumin (BSA)

  • Radiolabeled fatty acid (e.g., [14C]10-methyltetradecanoic acid)

  • ACSL enzyme source (e.g., microsomal fraction or purified enzyme)

  • Dole's reagent (isopropanol:heptane (B126788):1 M H2SO4, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM ATP, 1 mM CoA, 10 mM MgCl2, 2 mM DTT, and 0.1% Triton X-100.

  • Prepare the radiolabeled fatty acid substrate by complexing it with fatty acid-free BSA in a 2:1 molar ratio.

  • Add the ACSL enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex (e.g., to a final concentration of 50 µM).

  • Incubate the reaction at 37°C for 10-30 minutes.

  • Stop the reaction by adding 2.5 mL of Dole's reagent.

  • Add 1.5 mL of heptane and 1 mL of water, vortex, and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid.

  • Wash the lower aqueous phase twice with 1.5 mL of heptane to remove any remaining unreacted fatty acid.

  • Transfer a sample of the lower aqueous phase, which contains the radiolabeled acyl-CoA, to a scintillation vial with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter to determine the amount of acyl-CoA formed.

Experimental Workflow for ACSL Activity Assay

ACSL_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, ATP, CoA, etc.) Start->Prepare_Reaction_Mix Prepare_Substrate Prepare Radiolabeled Fatty Acid-BSA Complex Start->Prepare_Substrate Add_Enzyme Add ACSL Enzyme Prepare_Reaction_Mix->Add_Enzyme Initiate_Reaction Add Substrate Complex and Incubate at 37°C Prepare_Substrate->Initiate_Reaction Add_Enzyme->Initiate_Reaction Stop_Reaction Stop Reaction with Dole's Reagent Initiate_Reaction->Stop_Reaction Phase_Separation Phase Separation (Heptane/Water) Stop_Reaction->Phase_Separation Isolate_Aqueous Isolate Aqueous Phase (contains Acyl-CoA) Phase_Separation->Isolate_Aqueous Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Isolate_Aqueous->Quantify_Radioactivity End End Quantify_Radioactivity->End

Caption: Workflow for the radiometric ACSL activity assay.

Conclusion

While direct enzymatic data for this compound remains to be fully elucidated, this guide provides a framework for its study based on the known properties of enzymes that metabolize structurally related branched-chain fatty acids. The provided comparative data and detailed experimental protocols for SBCAD and ACSL offer a starting point for researchers to investigate the specific role of this compound in cellular metabolism and its potential as a therapeutic target. Furthermore, its role as a potential ligand for PPARα highlights its importance in the transcriptional regulation of lipid metabolism. Future research should focus on obtaining direct kinetic measurements for this compound with these and other relevant enzymes to fully understand its metabolic fate and signaling functions.

References

A Comparative Guide to the Study of 10-Methyltetradecanoyl-CoA and Related Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biosynthesis and analysis of 10-Methyltetradecanoyl-CoA. In the absence of direct experimental studies on this specific molecule, this document draws parallels with closely related branched-chain and modified fatty acids to offer a foundational understanding for future research. The information presented herein is based on established principles of fatty acid metabolism.

Comparative Analysis of Fatty Acyl-CoA Biosynthesis

Fatty acid biosynthesis is a critical metabolic process. While the synthesis of straight-chain fatty acids is well-understood, the pathways for branched-chain fatty acids, such as this compound, exhibit key differences, particularly in the priming step or through post-synthesis modification. Below is a comparative table outlining the key features of these pathways.

FeatureStraight-Chain Fatty Acid SynthesisIso- and Anteiso-Branched-Chain Fatty Acid SynthesisProposed this compound Synthesis
Primer Molecule Acetyl-CoABranched-chain acyl-CoAs (e.g., Isobutyryl-CoA, 2-Methylbutyryl-CoA, Isovaleryl-CoA)Acetyl-CoA
Primer Source Carbohydrate and amino acid catabolismCatabolism of branched-chain amino acids (Valine, Isoleucine, Leucine)[1][2][3][4][5]Carbohydrate and amino acid catabolism
Elongation Substrate Malonyl-CoAMalonyl-CoA[1]Malonyl-CoA
Key Enzyme Complex Fatty Acid Synthase (FAS)Fatty Acid Synthase (FAS)[1]Fatty Acid Synthase (FAS), Methyltransferase
Branching Mechanism N/AIncorporation of a branched-chain primer[1][2]Post-synthesis methylation of a monounsaturated precursor
Example Product Palmitoyl-CoA (C16:0)14-Methylpentadecanoyl-CoA (iso-C16:0)This compound

Proposed Biosynthetic Pathway for this compound

Based on the biosynthesis of similar mid-chain methylated fatty acids like tuberculostearic acid (10-methyloctadecanoic acid), a plausible pathway for this compound involves the standard fatty acid synthesis pathway to produce a monounsaturated C14-acyl-CoA intermediate, followed by a methylation event.

The proposed pathway begins with the standard fatty acid synthesis machinery. Acetyl-CoA is carboxylated to Malonyl-CoA, which then serves as the two-carbon donor for the growing fatty acyl chain, initiated from an Acetyl-CoA primer. This process is carried out by the multi-enzyme Fatty Acid Synthase (FAS) complex. Elongation proceeds until a C14 chain is formed. A desaturase would then introduce a double bond at the Δ9 position, creating cis-9-Tetradecenoyl-CoA. Subsequently, a methyltransferase, using S-adenosyl-L-methionine (SAM) as the methyl donor, would add a methyl group at the C10 position. Finally, a reductase would saturate the double bond to yield this compound.

Proposed biosynthetic pathway for this compound.

Experimental Protocols for Acyl-CoA Analysis

The identification and quantification of specific acyl-CoA species like this compound require sensitive and specific analytical methods. The most common approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To extract, identify, and quantify this compound from a biological sample (e.g., bacterial cell pellet, tissue homogenate).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation and Extraction:

    • Biological samples are rapidly quenched to halt metabolic activity, often using cold methanol (B129727) or other organic solvents.

    • An internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, is added to the sample to correct for extraction losses and matrix effects.

    • Acyl-CoAs are extracted using a solid-phase extraction (SPE) method with a mixed-mode or reverse-phase cartridge. This step helps to remove interfering substances like salts and phospholipids.

    • The extracted sample is then dried under nitrogen and reconstituted in a solvent compatible with the LC system.

  • Liquid Chromatography (LC) Separation:

    • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separation is typically achieved on a C18 reverse-phase column.

    • A gradient elution is used, with mobile phases commonly consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to effectively separate acyl-CoAs based on their chain length and polarity.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion corresponding to this compound in the first quadrupole (Q1).

    • The precursor ion is then fragmented in the second quadrupole (collision cell, Q2), and a specific product ion is selected in the third quadrupole (Q3). The transition from the precursor ion to the product ion is highly specific to the analyte of interest.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Quenching Metabolic Quenching Sample->Quenching Spiking Internal Standard Spiking Quenching->Spiking Extraction Solid-Phase Extraction Spiking->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC UPLC/HPLC Separation (C18 Column) Reconstitution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MSMS Tandem Mass Spectrometer (MRM Mode) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

General workflow for the analysis of acyl-CoAs by LC-MS/MS.

This guide provides a theoretical framework for the study of this compound. Further experimental validation is required to confirm the proposed biosynthetic pathway and to develop a quantitative assay for this molecule.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.